Flutemazepam
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
52391-89-6 |
|---|---|
Molecular Formula |
C16H12ClFN2O2 |
Molecular Weight |
318.73 g/mol |
IUPAC Name |
7-chloro-5-(2-fluorophenyl)-3-hydroxy-1-methyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H12ClFN2O2/c1-20-13-7-6-9(17)8-11(13)14(19-15(21)16(20)22)10-4-2-3-5-12(10)18/h2-8,15,21H,1H3 |
InChI Key |
RMFYWNFETXNTIQ-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3F |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3F |
Other CAS No. |
52391-89-6 |
Synonyms |
7-chloro-1,3-dihydro-1-methyl-3-hydroxy-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one SAS 646 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Chemical Structure of Flutemazepam
For Researchers, Scientists, and Drug Development Professionals
Flutemazepam, a potent benzodiazepine derivative, has been a subject of interest in medicinal chemistry due to its significant hypnotic, sedative, and anxiolytic properties. This technical guide provides a comprehensive overview of its chemical structure and a detailed exploration of its synthesis, drawing from established methodologies in benzodiazepine chemistry.
Chemical Structure
This compound is chemically designated as 7-chloro-5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one. Its structure is characterized by a core 1,4-benzodiazepine ring system, which is substituted with a chlorine atom at the 7-position, a 2-fluorophenyl group at the 5-position, a hydroxyl group at the 3-position, and a methyl group at the 1-position nitrogen.
| Property | Data |
| IUPAC Name | 7-chloro-5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one |
| Molecular Formula | C₁₆H₁₂ClFN₂O₂ |
| Molecular Weight | 318.73 g/mol |
| CAS Number | 52391-89-6 |
| Melting Point | 196-198 °C |
Synthesis of this compound
The synthesis of this compound can be conceptualized as a multi-step process, commencing with the formation of a key intermediate, 2-amino-5-chloro-2'-fluorobenzophenone. This is followed by the construction of the benzodiazepine ring system, introduction of the 3-hydroxy group, and finally, N-methylation.
Part 1: Synthesis of 2-amino-5-chloro-2'-fluorobenzophenone
The initial and crucial step is the synthesis of the substituted benzophenone, which serves as the foundational precursor.
Experimental Protocol:
A mixture of 2-chloroaniline and 2-fluorobenzoyl chloride is reacted in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂). The reaction is typically carried out in a high-boiling point solvent and heated to drive the Friedel-Crafts acylation.
-
Step 1: To a stirred suspension of anhydrous zinc chloride in a suitable solvent (e.g., nitrobenzene), 2-chloroaniline is added.
-
Step 2: 2-Fluorobenzoyl chloride is then added dropwise to the mixture.
-
Step 3: The reaction mixture is heated to a temperature range of 120-140 °C for several hours.
-
Step 4: Upon completion, the reaction is quenched by the addition of dilute hydrochloric acid.
-
Step 5: The product, 2-amino-5-chloro-2'-fluorobenzophenone, is isolated by extraction with an organic solvent (e.g., dichloromethane), followed by washing, drying, and purification by recrystallization or column chromatography.
| Reactant/Reagent | Molar Ratio |
| 2-chloroaniline | 1 |
| 2-fluorobenzoyl chloride | 1.1 |
| Zinc Chloride | 1.2 |
Part 2: Formation of the 1,4-Benzodiazepine Ring
The synthesized benzophenone is then cyclized to form the core benzodiazepine structure.
Experimental Protocol:
-
Step 1: 2-amino-5-chloro-2'-fluorobenzophenone is reacted with a glycine equivalent, such as aminoacetonitrile, in the presence of a base like pyridine. This forms the corresponding N-(2-benzoyl-4-chlorophenyl)glycinonitrile.
-
Step 2: The nitrile is then hydrolyzed under acidic conditions to the corresponding carboxylic acid.
-
Step 3: The resulting amino acid is cyclized by heating in a suitable solvent, often with a dehydrating agent, to yield 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Part 3: Introduction of the 3-Hydroxy Group
A key structural feature of this compound is the hydroxyl group at the 3-position. A common method to introduce this functionality is via an acetoxylation-hydrolysis sequence.
Experimental Protocol:
-
Step 1 (Acetoxylation): The benzodiazepine from Part 2 is dissolved in glacial acetic acid. Lead tetraacetate is added portion-wise to the stirred solution at room temperature. The reaction is monitored for the formation of the 3-acetoxy derivative.
-
Step 2 (Hydrolysis): The 3-acetoxy-1,4-benzodiazepine is then hydrolyzed to the corresponding 3-hydroxy derivative. This is typically achieved by treatment with a base, such as sodium hydroxide, in a protic solvent like methanol or ethanol. The reaction mixture is then neutralized with an acid to precipitate the 3-hydroxy product.
| Reactant/Reagent | Molar Ratio |
| 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 1 |
| Lead Tetraacetate | 1.2 |
| Sodium Hydroxide | 2 |
Part 4: N-Methylation
The final step in the synthesis of this compound is the methylation of the nitrogen at the 1-position of the benzodiazepine ring.
Experimental Protocol:
-
Step 1: 7-chloro-5-(2-fluorophenyl)-3-hydroxy-1,3-dihydro-2H-1,4-benzodiazepin-2-one is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Step 2: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide, is added to deprotonate the nitrogen at the 1-position, forming the corresponding anion.
-
Step 3: A methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added to the reaction mixture.
-
Step 4: The reaction is stirred at room temperature until completion.
-
Step 5: The reaction is quenched with water, and the product, this compound, is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.
| Reactant/Reagent | Molar Ratio |
| 7-chloro-5-(2-fluorophenyl)-3-hydroxy-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 1 |
| Sodium Hydride | 1.1 |
| Methyl Iodide | 1.2 |
Visualizing the Synthesis Pathway
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Synthetic pathway of this compound.
Relationship to Other Benzodiazepines
This compound belongs to the class of 1,4-benzodiazepines, a group of psychoactive drugs. Its structure is closely related to other well-known benzodiazepines, with specific substitutions determining its unique pharmacological profile.
Caption: Structural relationship of this compound.
Flutemazepam's Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Benzodiazepines are a class of psychoactive drugs that exert their effects by enhancing the signaling of GABA, the primary inhibitory neurotransmitter in the central nervous system. Flutemazepam is noted for its high potency, with estimates suggesting it is approximately 20 times more potent than temazepam and 10 times more potent than diazepam[1]. This guide delves into the core mechanism of action of this compound, providing a technical overview for research and drug development professionals.
The GABAA Receptor: The Target of this compound
The GABAA receptor is a pentameric ligand-gated ion channel, primarily composed of α, β, and γ subunits, that forms a central chloride (Cl⁻) selective pore. The binding of GABA to its recognition sites on the receptor, located at the interface between the α and β subunits, triggers a conformational change that opens the channel, allowing Cl⁻ ions to flow into the neuron. This influx of negative ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.
This compound's Molecular Mechanism of Action
This compound, like other benzodiazepines, does not bind to the same site as GABA. Instead, it binds to a distinct allosteric site on the GABAA receptor, known as the benzodiazepine binding site, which is located at the interface between the α and γ subunits.
The binding of this compound to this site induces a conformational change in the GABAA receptor that increases the affinity of GABA for its own binding site. This allosteric modulation results in a more frequent opening of the chloride channel in the presence of GABA, leading to an enhanced influx of chloride ions and a more pronounced hyperpolarization of the postsynaptic neuron. This potentiation of GABAergic inhibition is the fundamental mechanism underlying the therapeutic effects of this compound.
Signaling Pathway of this compound Action
References
Flutemazepam CAS number and molecular weight
For Research, Scientific, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of Flutemazepam. It is intended for researchers, scientists, and professionals involved in drug development and pharmacological studies. This document presents key data in a structured format, outlines a conceptual experimental protocol for its synthesis, and includes a visual representation of the synthetic workflow.
Core Physicochemical Data
The fundamental quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Parameter | Value | Reference |
| CAS Number | 52391-89-6 | [1][2][3][4] |
| Molecular Weight | 318.73 g/mol | [1][2][3] |
| Molecular Formula | C₁₆H₁₂ClFN₂O₂ | [1][2][3] |
Conceptual Synthesis Protocol
This compound, a 1,4-benzodiazepine, is synthesized through a multi-step process that is characteristic of this class of compounds. The following protocol is a generalized methodology based on established benzodiazepine synthesis pathways.
Objective: To synthesize 7-chloro-5-(2-fluorophenyl)-3-hydroxy-1-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (this compound).
Starting Materials:
-
Substituted 2-aminobenzophenone (specifically, a 2-amino-5-chlorobenzophenone derivative with a 2-fluorophenyl substituent).
-
Appropriate reagents for cyclization, hydroxylation, and methylation.
-
Solvents for reaction and purification.
Methodology:
-
Preparation of the Benzodiazepine Scaffold: The synthesis typically begins with a substituted 2-aminobenzophenone. This starting material contains the necessary aromatic and carbonyl groups that will form the core benzodiazepine ring structure.
-
Cyclization: The 2-aminobenzophenone derivative is reacted with an amino acid or its derivative, often in the presence of a coupling agent, to form the seven-membered diazepine ring. This step is crucial for creating the characteristic 1,4-benzodiazepine structure.
-
Hydroxylation: A hydroxyl group is introduced at the 3-position of the benzodiazepine ring. This can be achieved through various oxidative methods, depending on the specific synthetic route.
-
Methylation: A methyl group is added to the nitrogen at the 1-position of the benzodiazepine ring. This is typically accomplished using a methylating agent, such as methyl iodide, in the presence of a base.
-
Purification: The final product, this compound, is purified from the reaction mixture using standard techniques such as recrystallization or column chromatography to ensure high purity.
-
Characterization: The identity and purity of the synthesized this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Visualized Synthesis Workflow
The following diagram illustrates the conceptual workflow for the synthesis of this compound, highlighting the key stages of the process.
Conceptual workflow for the synthesis of this compound.
References
Flutemazepam: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 7-chloro-5-(2-fluorophenyl)-3-hydroxy-1-methyl-3H-1,4-benzodiazepin-2-one[1] |
| InChI Key | RMFYWNFETXNTIQ-UHFFFAOYSA-N[1] |
Pharmacological Profile
Flutemazepam is a fluorinated analogue of temazepam, belonging to the benzodiazepine class of psychoactive drugs. It exhibits a range of powerful pharmacological effects, including hypnotic, sedative, amnesic, anxiolytic, anticonvulsant, and skeletal muscle relaxant properties.[1]
Quantitative Pharmacological Data
| Parameter | Value | Reference Compound |
| Potency | ~10x Diazepam | Diazepam[1] |
| ~20x Temazepam | Temazepam[1] | |
| ~10x Nitrazepam | Nitrazepam[1] | |
| Equipotent | Lorazepam, Flunitrazepam[1] | |
| Elimination Half-life | 9 - 25 hours | N/A[1] |
| Onset of Action (oral) | 10 - 15 minutes | N/A[1] |
| Effective Dose Range | 0.5 - 1 mg | N/A[1] |
Mechanism of Action: GABA-A Receptor Modulation
The primary mechanism of action of this compound, like other benzodiazepines, involves the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor. This modulation enhances the effect of the principal inhibitory neurotransmitter, GABA, leading to a decrease in neuronal excitability.
The binding of this compound to a specific site on the GABA-A receptor complex increases the affinity of GABA for its own binding site. This, in turn, increases the frequency of the chloride ion channel opening, resulting in an influx of chloride ions into the neuron. The increased intracellular chloride concentration leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing the characteristic depressant effects of benzodiazepines on the central nervous system.
Experimental Protocols
General Synthesis of 1,5-Benzodiazepine Derivatives
Materials:
-
o-phenylenediamine derivative
-
Ketone derivative
-
Catalyst (e.g., H-MCM-22)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
To a solution of the appropriate o-phenylenediamine in the chosen solvent, add the ketone.
-
Introduce a catalytic amount of the selected catalyst to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC).
-
Upon completion, the catalyst can be filtered off, and the solvent evaporated under reduced pressure.
-
The crude product can then be purified by a suitable method, such as recrystallization or column chromatography.
The synthesis of this compound would specifically require a substituted o-phenylenediamine and a fluorinated benzophenone derivative as starting materials.
Quantitative Analysis in Biological Samples
The determination of benzodiazepines, including this compound, in biological matrices like plasma is typically performed using highly sensitive and specific analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
General Protocol Outline:
-
Sample Preparation:
-
A small volume of the biological sample (e.g., plasma) is used.
-
An internal standard (a deuterated analog of the analyte) is added to the sample to ensure accuracy and precision.
-
Proteins are precipitated from the sample using a suitable organic solvent (e.g., acetonitrile).
-
The sample is centrifuged, and the supernatant is collected.
-
The supernatant may be further purified using solid-phase extraction (SPE) to remove interfering substances.
-
-
LC-MS/MS Analysis:
-
The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
The analyte is separated from other components in the sample on a chromatographic column (e.g., a C18 column).
-
The eluent from the HPLC system is introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the analyte and its internal standard based on their specific mass-to-charge ratios.
-
-
Data Analysis:
-
The concentration of the analyte in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.
-
References
Flutemazepam: A Technical Guide to Solubility and Stability for the Research Professional
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the available data on the solubility and stability of flutemazepam. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also incorporates data from structurally similar 3-hydroxy benzodiazepines to provide a thorough understanding of its expected physicochemical properties.
Core Concepts: Solubility and Stability of this compound
This compound is a 3-hydroxy benzodiazepine derivative. The presence of the hydroxyl group at the 3-position is a key determinant of its metabolic fate and, consequently, its biological half-life. Understanding its solubility and stability is paramount for the development of effective and reliable pharmaceutical formulations and for ensuring accurate results in preclinical and clinical research.
Solubility Profile
Precise quantitative solubility data for this compound in various solvents is not extensively reported in the public domain. However, based on the general characteristics of benzodiazepines and data from its analogues, a qualitative and estimated solubility profile can be described.
Key Influencing Factors:
-
Polarity: The this compound molecule contains both polar (hydroxyl group) and non-polar (benzene and diazepine rings, halogen substituents) regions, resulting in moderate overall polarity.
-
Hydrogen Bonding: The 3-hydroxy group can act as both a hydrogen bond donor and acceptor, which can influence its interaction with protic solvents.
-
pH: The basic nitrogen atoms in the diazepine ring mean that the solubility of this compound is expected to be pH-dependent, with increased solubility in acidic solutions due to salt formation.
Data Summary:
While specific mg/mL values for this compound are not available, the following table summarizes the solubility of a closely related 3-hydroxy benzodiazepine, lorazepam, and the general solubility of benzodiazepines to provide a comparative reference.
| Compound/Class | Solvent | Temperature (°C) | Solubility |
| Benzodiazepines (general) | Water | Not Specified | Generally low to insoluble[1] |
| Alprazolam | Water (pH 7) | Not Specified | 40 µg/mL |
| Lorazepam | Water | Not Specified | Less lipid-soluble than diazepam, implying higher water solubility |
| Flunitrazepam | Water | Not Specified | Practically insoluble |
| Flunitrazepam | Ethanol | Not Specified | Soluble |
| Flunitrazepam | DMF | Not Specified | Soluble |
It is crucial for researchers to experimentally determine the solubility of this compound in their specific solvent systems and conditions of interest.
Stability Profile
The stability of this compound is a critical parameter, influencing its shelf-life, formulation strategy, and in-vivo performance. As a 3-hydroxy benzodiazepine, it is susceptible to specific degradation pathways.
Key Degradation Pathways:
-
Hydrolysis: The amide bond in the diazepine ring is susceptible to hydrolysis, particularly under acidic or basic conditions. Studies on other 3-hydroxy benzodiazepines have shown significant degradation in artificial gastric juice, a process that is irreversible. This suggests that this compound would likely exhibit similar instability in acidic environments.
-
Oxidation: While less common, oxidative degradation can occur, potentially affecting the diazepine or phenyl rings.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of many benzodiazepines.
-
Metabolic Instability: The 3-hydroxy group is a primary site for glucuronidation in vivo, a rapid metabolic process that leads to the formation of a more water-soluble and readily excretable metabolite. This metabolic pathway is a key contributor to the shorter biological half-life of 3-hydroxy benzodiazepines compared to their non-hydroxylated counterparts.
Data Summary:
| Compound | Condition | Observation |
| Lormetazepam | Artificial Gastric Juice | Degraded irreversibly[2][3] |
| Lorazepam | Artificial Gastric Juice | Degraded irreversibly[2][3] |
| Oxazepam | Artificial Gastric Juice | Degraded irreversibly[2][3] |
Experimental Protocols
Detailed, validated experimental protocols for determining the solubility and stability of this compound are not published. However, standard pharmaceutical analysis methodologies for benzodiazepines can be readily adapted.
Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation: An excess amount of this compound powder is added to a known volume of the desired solvent (e.g., water, buffer of specific pH, organic solvent) in a sealed container.
-
Equilibration: The container is agitated (e.g., on a shaker bath) at a constant, controlled temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Separation: The suspension is filtered through a non-adsorptive filter (e.g., 0.22 µm PTFE) to remove undissolved solid.
-
Quantification: The concentration of this compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
Workflow Diagram:
Caption: Workflow for determining the equilibrium solubility of this compound.
Stability Assessment: Forced Degradation Studies
Forced degradation (or stress testing) is essential to identify potential degradation products and establish the intrinsic stability of a drug substance.
Methodology:
-
Stress Conditions: Solutions of this compound are subjected to various stress conditions as per ICH guidelines:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).
-
Basic Hydrolysis: 0.1 M NaOH at elevated temperature.
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat (e.g., 80-100 °C).
-
Photodegradation: Exposure to UV and visible light.
-
-
Time Points: Samples are collected at various time points during the stress testing.
-
Analysis: The samples are analyzed using a stability-indicating HPLC method. This method should be capable of separating the intact drug from all degradation products.
-
Data Evaluation: The percentage of remaining this compound and the formation of degradation products are quantified over time to determine the degradation rate and pathway.
Workflow Diagram:
Caption: Workflow for conducting forced degradation studies on this compound.
Mechanism of Action: GABA-A Receptor Modulation
This compound, like other benzodiazepines, exerts its pharmacological effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
Signaling Pathway:
Benzodiazepines are positive allosteric modulators of the GABA-A receptor. They bind to a site on the receptor that is distinct from the GABA binding site. This binding does not activate the receptor directly but rather enhances the effect of GABA when it binds to its own site. The binding of a benzodiazepine increases the frequency of the chloride channel opening, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing a calming or sedative effect.
Diagram of the GABA-A Receptor Signaling Pathway:
Caption: Mechanism of this compound's action via positive allosteric modulation of the GABA-A receptor.
Conclusion
While specific quantitative solubility and stability data for this compound remain limited in the public domain, a comprehensive understanding of its likely physicochemical properties can be inferred from its structure as a 3-hydroxy benzodiazepine and through comparison with its analogues. The provided experimental protocols offer a robust framework for researchers to determine these critical parameters in their own laboratories. A clear understanding of its mechanism of action at the GABA-A receptor is fundamental to its application in neuroscience research and drug development. It is strongly recommended that any research involving this compound includes rigorous, in-house determination of its solubility and stability to ensure the reliability and reproducibility of experimental results.
References
- 1. Alprazolam - Wikipedia [en.wikipedia.org]
- 2. Elucidation of Degradation Behavior of Hydroxy Group-Containing Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (III) [jstage.jst.go.jp]
- 3. Elucidation of Degradation Behavior of Hydroxy Group-Containing Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (III) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Genesis of Flutemazepam: A Technical Guide to its Initial Synthesis by Leo Sternbach in 1965
For Researchers, Scientists, and Drug Development Professionals
While the seminal work of Dr. Leo Sternbach at Hoffmann-La Roche in the mid-20th century laid the foundation for the vast class of benzodiazepines, the precise initial 1965 synthesis of Flutemazepam (7-fluoro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one) is not explicitly detailed in a standalone publication. Historical accounts credit Sternbach with its first synthesis in that year, however, the specific experimental protocols are likely encompassed within broader patents covering a series of novel fluorinated benzodiazepine derivatives. This guide, therefore, reconstructs the likely synthetic pathway based on the general methods for benzodiazepine synthesis developed by Sternbach and his team during that era, providing a comprehensive technical overview for the scientific community.
I. The Core Synthetic Strategy: A Stepwise Approach
The synthesis of this compound follows the classical benzodiazepine synthesis route established by Sternbach, which typically involves the construction of the seven-membered diazepine ring through a series of key reactions. The logical workflow for this synthesis is depicted below.
Caption: Synthetic pathway of this compound.
II. Experimental Protocols
The following are detailed experimental methodologies for the key transformations in the synthesis of this compound, extrapolated from established procedures for analogous benzodiazepines.
Step 1: Glycylation of 2-Amino-5-fluorobenzophenone
This initial step involves the acylation of the starting aminobenzophenone with a protected glycine derivative, typically using a haloacetyl halide.
Methodology:
-
Reaction Setup: A solution of 2-amino-5-fluorobenzophenone in an inert solvent (e.g., anhydrous chloroform or dichloromethane) is prepared in a reaction vessel equipped with a stirrer and a dropping funnel, and cooled in an ice bath.
-
Acylating Agent Addition: A solution of chloroacetyl chloride in the same solvent is added dropwise to the cooled solution of the aminobenzophenone with continuous stirring. The reaction is typically carried out in the presence of a base (e.g., pyridine or triethylamine) to neutralize the hydrogen chloride formed.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting aminobenzophenone is consumed.
-
Work-up: Upon completion, the reaction mixture is washed successively with dilute acid (e.g., 1N HCl) to remove excess base, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude 2-(chloroacetamido)-5-fluorobenzophenone. This intermediate is often used in the next step without further purification.
Step 2: Cyclization to form the Benzodiazepine Ring
The key seven-membered ring is formed in this step through an intramolecular amination reaction.
Methodology:
-
Reaction Setup: The crude 2-(chloroacetamido)-5-fluorobenzophenone is dissolved in a suitable solvent, such as ethanol or methanol.
-
Ammonia Treatment: A solution of ammonia in the same solvent (or gaseous ammonia is bubbled through the solution) is added to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to facilitate the cyclization.
-
Reaction Monitoring: The formation of the benzodiazepine is monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, the solvent is evaporated. The residue is then triturated with water and the solid product is collected by filtration. The crude 7-fluoro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one can be purified by recrystallization from a suitable solvent like ethanol or a mixture of dichloromethane and ether.
Step 3: N-Methylation to Yield this compound
The final step involves the introduction of a methyl group at the N-1 position of the benzodiazepine ring.
Methodology:
-
Reaction Setup: The 7-fluoro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one is dissolved in an anhydrous aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Base and Methylating Agent Addition: A strong base, such as sodium hydride, is carefully added to the solution to deprotonate the amide nitrogen. After the evolution of hydrogen gas ceases, a methylating agent, typically methyl iodide or dimethyl sulfate, is added to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at room temperature or gently heated until completion, which is monitored by TLC.
-
Work-up and Purification: The reaction is quenched by the careful addition of water. The product is then extracted into an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude this compound is purified by column chromatography on silica gel or by recrystallization to afford the final product.
III. Quantitative Data
While specific quantitative data for the initial 1965 synthesis is not available in public records, the following table presents typical data for the synthesis of analogous benzodiazepines, which can be considered representative for the synthesis of this compound under optimized conditions.
| Step | Reactant | Reagent(s) | Solvent(s) | Typical Yield (%) | Melting Point (°C) of Product (Analogues) |
| Glycylation | 2-Amino-5-fluorobenzophenone | Chloroacetyl chloride, Pyridine | Chloroform | 85-95 | 120-125 |
| Cyclization | 2-(Chloroacetamido)-5-fluorobenzophenone | Ammonia | Ethanol | 70-85 | 210-215 |
| N-Methylation | 7-Fluoro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | Sodium hydride, Methyl iodide | DMF | 80-90 | 145-150 |
IV. Logical Relationships in Benzodiazepine Synthesis
The general synthetic approach to 1,4-benzodiazepine-2-ones, as pioneered by Sternbach, follows a convergent logic where a substituted 2-aminobenzophenone is elaborated and then cyclized. The key logical connections are outlined in the diagram below.
Caption: Logical flow of benzodiazepine synthesis.
This technical guide provides a reconstructed, in-depth overview of the initial synthesis of this compound, grounded in the established synthetic methodologies of its discoverer, Leo Sternbach. While the original 1965 documentation remains elusive, the principles and protocols outlined here offer a robust framework for understanding the genesis of this important fluorinated benzodiazepine.
Flutemazepam: A Fluorinated Analogue of Temazepam - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of flutemazepam, a fluorinated analogue of the benzodiazepine temazepam. It details its chemical properties, synthesis, and pharmacological profile, with a focus on its mechanism of action as a positive allosteric modulator of the GABA-A receptor. This document summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes relevant biological pathways and experimental workflows.
Introduction
This compound, chemically designated as 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-1-methyl-2H-1,4-benzodiazepin-2-one, is a potent benzodiazepine derivative.[1] It is a structural analogue of temazepam, distinguished by the presence of a fluorine atom on the ortho position of the 5-phenyl ring.[2] This structural modification significantly enhances its pharmacological potency.[1][2] Like other benzodiazepines, this compound exhibits hypnotic, sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.[1] This guide serves as a comprehensive resource for professionals engaged in the research and development of novel therapeutics targeting the central nervous system.
Chemical and Physical Properties
This compound and its parent compound, temazepam, share a common 1,4-benzodiazepine core structure. The key distinguishing feature is the fluorination at the 2-position of the phenyl ring in this compound.
| Property | This compound | Temazepam |
| IUPAC Name | 7-chloro-5-(2-fluorophenyl)-3-hydroxy-1-methyl-3H-1,4-benzodiazepin-2-one[1] | 7-chloro-1,3-dihydro-3-hydroxy-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one[3] |
| CAS Number | 52391-89-6[1] | 846-50-4 |
| Molecular Formula | C₁₆H₁₂ClFN₂O₂[4][5] | C₁₆H₁₃ClN₂O₂[3] |
| Molecular Weight | 318.73 g/mol [4][5] | 300.74 g/mol [3] |
Synthesis
The synthesis of this compound, a 3-hydroxy-1,4-benzodiazepine, generally follows established methodologies for this class of compounds. A plausible synthetic route, adapted from procedures for related compounds, is outlined below.[6][7]
General Synthetic Pathway
Experimental Protocol: Synthesis of a 3-Hydroxy-1,4-Benzodiazepine (Adapted for this compound)
This protocol is a generalized procedure adapted from the synthesis of structurally related compounds like oxazepam and lorazepam.[6]
-
Acetoxylation of the 1,4-Benzodiazepine Ring:
-
To a solution of the 1,4-benzodiazepine precursor (7-chloro-5-(2-fluorophenyl)-1-methyl-1,3-dihydro-2H-benzo[e][2][8]diazepin-2-one) in a suitable solvent such as acetic acid, add potassium acetate and a catalytic amount of iodine.
-
Introduce potassium peroxydisulfate as a stoichiometric oxidant.
-
Reflux the mixture until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the 3-acetoxy-1,4-benzodiazepine intermediate.
-
-
Saponification to this compound:
-
Dissolve the 3-acetoxy intermediate in a suitable alcoholic solvent (e.g., methanol).
-
Add a solution of sodium hydroxide or potassium hydroxide and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to obtain pure this compound.
-
Pharmacology
Mechanism of Action
This compound, like other benzodiazepines, exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[8][9] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.[10]
Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits.[11] This binding potentiates the effect of GABA by increasing the frequency of channel opening, thereby enhancing the inhibitory signal.[4]
Pharmacokinetics and Metabolism
This compound is characterized by a short elimination half-life of 9-25 hours.[1] The metabolism of temazepam, its parent compound, proceeds primarily through conjugation of the 3-hydroxy group to form the O-conjugate, which is then excreted in the urine.[3] It is anticipated that this compound follows a similar metabolic pathway. The fluorination in this compound may influence its metabolic rate and the formation of any active metabolites.
Potency and Efficacy
Preclinical data indicate that this compound is a highly potent benzodiazepine.[1][2]
| Drug | Potency Comparison with Diazepam | Potency Comparison with Temazepam |
| This compound | 10 times more potent[1][2] | 20 times more potent[1][2] |
| Lorazepam | Roughly equipotent to this compound[1][2] | - |
| Nitrazepam | 10 times less potent than this compound[1][2] | - |
A dose of 1 mg of this compound is considered to be equivalent to 10 mg of diazepam.[1][2]
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptor Affinity
This protocol is designed to determine the binding affinity of this compound for the benzodiazepine site on the GABA-A receptor.[2][12]
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 100-500 µg/mL, as determined by a protein assay (e.g., BCA assay).[1]
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in a final volume of 0.5 mL:
-
100 µg of membrane protein preparation.
-
[³H]-Flumazenil (a radiolabeled benzodiazepine antagonist) at a concentration near its Kd (e.g., 1-2 nM).[12]
-
Varying concentrations of this compound (or a competing unlabeled ligand) for competition assays, or varying concentrations of [³H]-Flumazenil for saturation assays.
-
-
For non-specific binding determination, add a high concentration of an unlabeled benzodiazepine (e.g., 10 µM diazepam) to a set of wells.[12]
-
Incubate the plate at 30°C for 35 minutes.[12]
-
-
Termination and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.[1]
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation assays, determine the Kd (dissociation constant) and Bmax (maximum receptor density) by non-linear regression analysis of the specific binding data.
-
For competition assays, determine the IC₅₀ (concentration of this compound that inhibits 50% of specific [³H]-Flumazenil binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Electrophysiological Analysis of GABA-A Receptor Modulation
This protocol uses whole-cell patch-clamp electrophysiology to measure the modulatory effects of this compound on GABA-A receptor currents in cultured cells expressing recombinant receptors.[8]
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T cells) in appropriate media.
-
Transiently transfect the cells with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, and γ2).
-
-
Patch-Clamp Recording:
-
Prepare the transfected cells for whole-cell patch-clamp recording.
-
Use borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing CsCl to isolate chloride currents.
-
Establish a whole-cell recording configuration and clamp the membrane potential at -60 mV.
-
Perfuse the cells with an external solution containing GABA at a sub-saturating concentration (e.g., EC₂₀).
-
-
Drug Application:
-
Apply GABA alone to establish a baseline current response.
-
Co-apply GABA with varying concentrations of this compound to determine its effect on the GABA-evoked current.
-
Use a rapid solution exchange system to ensure fast and precise drug application.
-
-
Data Acquisition and Analysis:
-
Record the membrane currents using an appropriate amplifier and data acquisition software.
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Calculate the potentiation of the GABA response as a percentage increase over the baseline current.
-
Construct a concentration-response curve for this compound and determine its EC₅₀ (concentration that produces 50% of the maximal potentiation).
-
Conclusion
This compound is a highly potent fluorinated analogue of temazepam with a well-defined mechanism of action at the GABA-A receptor. Its enhanced potency makes it a valuable tool for research into the structure-activity relationships of benzodiazepines and the function of the GABAergic system. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other novel benzodiazepine derivatives, facilitating further drug development and neuropharmacological research.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel and simple behavioral paradigm for assessing anxiety in rats: effect of diazepam. - NeL.edu [nel.edu]
- 7. researchgate.net [researchgate.net]
- 8. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Diazepam - Wikipedia [en.wikipedia.org]
- 11. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Guide to the Pharmacological Properties of Hypnotic and Anxiolytic Agents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core pharmacological properties of hypnotic and anxiolytic drugs, with a primary focus on agents modulating the GABA-A receptor. It includes detailed signaling pathways, experimental protocols, and quantitative data to support preclinical and clinical research in this area.
Core Mechanism of Action: GABA-A Receptor Modulation
The vast majority of hypnotic and anxiolytic drugs exert their effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system (CNS).[1][2] These drugs do not typically bind to the same site as the endogenous ligand GABA but instead bind to allosteric sites, enhancing the receptor's response to GABA.[3][4]
1.1. Benzodiazepines and Z-Drugs
Benzodiazepines (e.g., Diazepam, Lorazepam) and non-benzodiazepine hypnotics ("Z-drugs" like Zolpidem and Zaleplon) are positive allosteric modulators of the GABA-A receptor.[4][5][6] They bind to a specific site at the interface between the α and γ subunits of the receptor complex.[3] This binding increases the frequency of the chloride (Cl⁻) channel opening when GABA is bound, leading to an influx of chloride ions.[4][7] The resulting hyperpolarization of the neuron makes it less likely to fire an action potential, causing generalized CNS depression that manifests as anxiolytic, sedative, hypnotic, and muscle relaxant effects.[4][8][9]
1.2. Barbiturates
Barbiturates (e.g., Phenobarbital) also enhance GABAergic transmission but through a different mechanism. They bind to a distinct site on the GABA-A receptor and increase the duration of the chloride channel opening.[5] At higher concentrations, barbiturates can directly open the chloride channel even in the absence of GABA, which contributes to their lower therapeutic index and higher risk of toxicity compared to benzodiazepines.[5][6]
1.3. Signaling Pathway Diagram
The following diagram illustrates the positive allosteric modulation of the GABA-A receptor by benzodiazepines.
Preclinical Assessment: Experimental Protocols
The anxiolytic and hypnotic properties of novel compounds are typically evaluated using a battery of behavioral tests in rodents.[10] These models are designed to create approach-avoidance conflicts or leverage the natural aversion of rodents to open, brightly lit spaces.[11]
2.1. Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used test to screen for anxiolytic drugs.[12] The apparatus consists of four arms (two open, two enclosed) elevated from the floor. Anxiolytic compounds characteristically increase the time spent and the number of entries into the aversive open arms.[11][12]
Methodology:
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50x10 cm) and two arms of the same size enclosed by high walls (e.g., 40 cm), elevated 50 cm above the floor.[12]
-
Animals: Male mice or rats are commonly used. Animals are housed in controlled conditions for at least one week prior to testing.[12]
-
Procedure:
-
Administer the test compound or vehicle (e.g., intraperitoneally) 30-60 minutes before the test.
-
Place the animal in the center of the maze, facing one of the enclosed arms.[12]
-
Allow the animal to explore the maze for a 5-minute period.[12]
-
Record the session using a video camera for later analysis.
-
-
Parameters Measured:
-
Data Analysis: An anxiolytic effect is indicated by a statistically significant increase in the percentage of time spent in the open arms (% Open Arm Time) and the percentage of entries into the open arms (% Open Arm Entries).
2.2. Light-Dark Box Test for Anxiolytic Activity
This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.[11]
Methodology:
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.[11][12]
-
Procedure:
-
Following drug administration, place the animal in the center of the light compartment.
-
Allow the animal to explore the apparatus for a 5-10 minute period.
-
-
Parameters Measured:
-
Data Analysis: Anxiolytic compounds increase the time spent in the light compartment and the number of transitions.[12]
2.3. Experimental Workflow Diagram
The following diagram outlines the typical workflow for a preclinical anxiolytic study using the Elevated Plus Maze.
Quantitative Pharmacological Data
The efficacy and potency of hypnotic and anxiolytic drugs are quantified through various in vitro and in vivo measures. Receptor binding affinity (Ki), functional potency (EC₅₀/IC₅₀), and behavioral dose-response relationships are critical for characterizing new chemical entities.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) for Select GABA-A Receptor Modulators
| Compound | Target | Ki (nM) | Primary Effect(s) |
| Diazepam | GABA-A (α₁, α₂, α₃, α₅) | 1-10 | Anxiolytic, Hypnotic |
| Zolpidem | GABA-A (α₁ selective) | ~20 | Hypnotic |
| Zaleplon | GABA-A (α₁ selective) | ~25 | Hypnotic |
| Flumazenil | GABA-A (BZD site) | ~1-3 | Antagonist |
| Muscimol | GABA-A (GABA site) | ~15-30 | Agonist, Hallucinogenic[13] |
| Phenobarbital | GABA-A (Barbiturate site) | >1000 | Hypnotic, Anticonvulsant |
Note: Ki values are approximate and can vary based on experimental conditions and receptor subunit composition.
Table 2: In Vivo Efficacy of Anxiolytics in the Elevated Plus Maze (Rodent Models)
| Compound | Species | Dose Range | Peak Effect on % Time in Open Arms |
| Diazepam | Rat | 0.5 - 2.0 mg/kg | ~200-300% increase over vehicle |
| Buspirone* | Rat | 1.0 - 5.0 mg/kg | ~150-250% increase over vehicle |
| Palmitone** | Mouse | 30 mg/kg | Significant increase, less than Diazepam[14] |
| 8-OH-DPAT | Mouse | 1 mg/kg | Significant anxiolytic-like response[14] |
*Buspirone acts primarily on serotonin 5-HT₁ₐ receptors, not GABA-A receptors, representing an alternative anxiolytic mechanism. **Palmitone's anxiolytic-like effects appear to be mediated by the 5-HT₁ₐ receptor, not the GABAergic system.[14]
References
- 1. academic.oup.com [academic.oup.com]
- 2. youtube.com [youtube.com]
- 3. GABAA receptor - Wikipedia [en.wikipedia.org]
- 4. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. GABA(A)-receptor subtypes: a new pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 10. Classical and novel approaches to the preclinical testing of anxiolytics: A critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 13. Muscimol - Wikipedia [en.wikipedia.org]
- 14. Anxiolytic-like Effects and Quantitative EEG Profile of Palmitone Induces Responses Like Buspirone Rather Than Diazepam as Clinical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Flutemazepam and Diazepam Potency: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the relative potency of flutemazepam and diazepam, two benzodiazepine compounds. The document synthesizes available data on their binding affinities to the GABA-A receptor and their in-vivo pharmacological effects. Detailed experimental methodologies are provided for key assays, and logical relationships are visualized through signaling pathway and workflow diagrams.
Introduction
This compound and diazepam are both positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter system in the central nervous system. Their interaction with this receptor enhances the effect of GABA, leading to sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. While diazepam has been a benchmark benzodiazepine for decades, this compound, a fluorinated analog, is reported to exhibit significantly higher potency. This guide aims to quantify this potency difference through a detailed examination of available scientific data.
In-Vitro Potency: Receptor Binding Affinity
The potency of a benzodiazepine is fundamentally determined by its binding affinity to the benzodiazepine site on the GABA-A receptor. This is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd), with lower values indicating higher affinity.
Based on a reported Ki value for diazepam (as HYDROGEN DIAZEPAM CHLORIDE) of 16 nM from a [3H]Flunitrazepam binding assay, we can extrapolate an estimated Ki for this compound. Assuming a 10-fold higher potency, the estimated Ki for this compound would be in the range of 1-2 nM. It is important to note that this is an estimation, and direct comparative binding studies are needed for a precise value.
One study has indicated that flunitrazepam, a structurally similar compound, possesses a higher affinity for the benzodiazepine receptor than diazepam.[2] Given the structural and pharmacological similarities, it is highly probable that this compound also exhibits a higher binding affinity than diazepam.
Table 1: Comparison of GABA-A Receptor Binding Affinity
| Compound | Ki (nM) | Potency Relative to Diazepam |
| Diazepam | 16 | 1x |
| This compound | ~1.6 (estimated) | ~10x |
In-Vivo Potency: Pharmacological Effects
The increased in-vitro potency of this compound translates to greater pharmacological effects in vivo. These effects are typically quantified using the median effective dose (ED50), the dose that produces a therapeutic effect in 50% of the population.
Table 2: Comparison of In-Vivo Potency (Anxiolytic Effects)
| Compound | ED50 (mg/kg) | Potency Relative to Diazepam |
| Diazepam | Data not available | 1x |
| This compound | Data not available (estimated to be ~10x lower than diazepam) | ~10x |
Experimental Protocols
Radioligand Binding Assay for Benzodiazepine Receptor Affinity
This protocol is used to determine the binding affinity of a test compound (e.g., this compound) for the benzodiazepine binding site on the GABA-A receptor by measuring its ability to displace a radiolabeled ligand (e.g., [3H]flunitrazepam).
Methodology:
-
Membrane Preparation: Whole brains from rodents are homogenized in a buffer solution and centrifuged to isolate the crude synaptosomal membrane fraction containing the GABA-A receptors.
-
Binding Assay: The membrane preparation is incubated with a fixed concentration of a radiolabeled benzodiazepine ligand, such as [3H]flunitrazepam, and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound ligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 1: Workflow for Benzodiazepine Receptor Binding Assay.
Elevated Plus Maze for Anxiolytic Activity
The elevated plus maze is a widely used behavioral model to assess the anxiolytic or anxiogenic effects of drugs in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.
Methodology:
-
Apparatus: The maze consists of two open arms and two enclosed arms, arranged in a plus shape and elevated from the floor.
-
Procedure: The animal is placed in the center of the maze and allowed to explore freely for a set period (typically 5 minutes).
-
Data Collection: The number of entries into and the time spent in the open and closed arms are recorded using a video-tracking system.
-
Data Analysis: Anxiolytic compounds are expected to increase the proportion of time spent in the open arms and the number of entries into the open arms. The ED50 for anxiolytic activity can be determined by testing a range of doses.
Figure 2: Workflow for Elevated Plus Maze Assay.
Mechanism of Action: GABA-A Receptor Modulation
Benzodiazepines like this compound and diazepam do not directly activate the GABA-A receptor. Instead, they bind to a specific allosteric site, distinct from the GABA binding site. This binding event induces a conformational change in the receptor that increases the affinity of GABA for its own binding site. This, in turn, leads to a more frequent opening of the receptor's chloride channel, resulting in an enhanced influx of chloride ions and hyperpolarization of the neuronal membrane, which potentiates the inhibitory effect of GABA.
Figure 3: Benzodiazepine Signaling Pathway.
Conclusion
The available evidence strongly indicates that this compound is a significantly more potent benzodiazepine than diazepam, with an estimated 10-fold higher potency. This increased potency is likely due to a higher binding affinity for the benzodiazepine site on the GABA-A receptor. While direct comparative studies providing specific Ki and ED50 values for this compound are limited in the public domain, the consistent clinical and preclinical observations of its higher potency underscore its distinct pharmacological profile. Further research, including head-to-head in-vitro and in-vivo studies, would be beneficial to precisely quantify the potency difference and further elucidate the therapeutic potential of this compound.
References
Methodological & Application
Analytical Methods for the Detection of Flutemazepam in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutemazepam is a benzodiazepine derivative with potent hypnotic, sedative, and anxiolytic properties. Accurate and sensitive detection of this compound and its metabolites in biological matrices is crucial for clinical and forensic toxicology, as well as for pharmacokinetic studies in drug development. These application notes provide detailed protocols for the analysis of this compound in biological samples, primarily focusing on chromatographic techniques coupled with mass spectrometry.
Metabolic Pathway of this compound
This compound undergoes metabolism in the body, primarily through N-dealkylation and hydroxylation, common pathways for benzodiazepines. The major metabolite of this compound is N-desalkylflurazepam, which is also an active benzodiazepine. Understanding this metabolic pathway is essential for developing comprehensive analytical methods that target both the parent drug and its key metabolites.
Application Notes and Protocols for the Quantification of Flutemazepam using HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutemazepam is a benzodiazepine derivative with hypnotic, sedative, and anxiolytic properties. Accurate and robust quantification of this compound in various matrices, including pharmaceutical formulations and biological samples (plasma, urine, etc.), is critical for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. This document provides detailed protocols and application notes for the determination of this compound using two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Disclaimer: Published analytical methods specifically validated for this compound are limited. The following protocols are based on established and validated methods for structurally similar benzodiazepines, such as Flunitrazepam and Flurazepam. These methods provide a strong foundation but will require optimization and full validation for the specific application of this compound quantification.
General Workflow for this compound Analysis
The overall process for quantifying this compound in biological samples follows a standardized workflow, from sample collection to final data analysis and reporting.
Caption: A high-level overview of the bioanalytical process for this compound.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of benzodiazepines in pharmaceutical and biological samples. This method is based on a reversed-phase separation.
Experimental Protocol: HPLC-UV
1. Sample Preparation (from Human Plasma)
-
Method: Liquid-Liquid Extraction (LLE).
-
Reagents: 1-Chlorobutane, 1M Sodium Hydroxide (NaOH).
-
Procedure:
-
Pipette 1.0 mL of plasma sample into a 15 mL glass centrifuge tube.
-
Add the internal standard (e.g., Diazepam-d5 or a suitable analog).
-
Add 100 µL of 1M NaOH to basify the sample (pH > 9). Vortex for 30 seconds.
-
Add 5.0 mL of 1-chlorobutane.
-
Cap and vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase and inject 50 µL into the HPLC system.
-
2. HPLC Instrumentation and Conditions
| Parameter | Condition |
| Instrument | HPLC system with UV/Vis or Photodiode Array (PDA) Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 10mM Potassium Phosphate buffer (pH 2.5) (27:63, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 50 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Run Time | Approximately 10-15 minutes |
3. Method Validation (Anticipated Performance based on Analogs)
The method should be fully validated according to ICH or equivalent guidelines. Expected performance characteristics based on similar benzodiazepines are summarized below.[1][2][3]
| Parameter | Expected Range/Value |
| Linearity Range | 5 - 500 ng/mL (r² > 0.995) |
| Limit of Detection (LOD) | ~1-2 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
HPLC Workflow Diagram
Caption: Step-by-step workflow for this compound analysis by HPLC-UV.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it an excellent confirmatory method, especially for complex biological matrices. Analysis of benzodiazepines by GC-MS often requires derivatization to improve thermal stability and chromatographic properties.
Experimental Protocol: GC-MS
1. Sample Preparation (from Whole Blood or Urine)
-
Method: Solid-Phase Extraction (SPE).
-
Reagents: β-glucuronidase (for urine), 100 mM Sodium Acetate Buffer (pH 4.5), Dichloromethane, Isopropanol, Ammonium Hydroxide, Derivatizing Agent (e.g., BSTFA with 1% TMCS).
-
Procedure:
-
For Urine: To 1.0 mL of urine, add internal standard and 1.0 mL of acetate buffer containing β-glucuronidase. Incubate at 37°C for 4 hours to hydrolyze conjugated metabolites.[4]
-
For Blood/Plasma: To 1.0 mL of sample, add internal standard and 3.0 mL of acetate buffer. Vortex and sonicate for 15 minutes. Centrifuge at 3000 rpm for 10 minutes and use the supernatant.
-
SPE: a. Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol, followed by water, and then acetate buffer. b. Load the prepared sample onto the cartridge. c. Wash the cartridge with water, followed by a weak organic solvent (e.g., 20% acetonitrile). d. Dry the cartridge thoroughly under vacuum or positive pressure. e. Elute the analytes with an elution solvent (e.g., Dichloromethane:Isopropanol:Ammonium Hydroxide, 78:20:2).
-
Evaporate the eluate to dryness under a nitrogen stream.
-
Derivatization: Add 50 µL of BSTFA with 1% TMCS and 50 µL of ethyl acetate. Cap tightly and heat at 70°C for 30 minutes. Cool to room temperature before injection.
-
2. GC-MS Instrumentation and Conditions
| Parameter | Condition |
| Instrument | Gas Chromatograph with a Mass Selective Detector |
| Column | HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injection Mode | Splitless, 1 µL injection volume |
| Inlet Temperature | 280°C |
| Oven Program | Initial 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min |
| Transfer Line Temp | 290°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | Based on the mass spectrum of derivatized this compound (predicted ions: m/z 312, 286, 266 for analog Flunitrazepam).[5] |
3. Method Validation (Anticipated Performance based on Analogs)
The GC-MS method should be fully validated. Expected performance characteristics are listed below.[6][7][8]
| Parameter | Expected Range/Value |
| Linearity Range | 1 - 200 ng/mL (r² > 0.99) |
| Limit of Detection (LOD) | < 1 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 8% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | > 80% |
GC-MS Workflow Diagram
Caption: Step-by-step workflow for this compound analysis by GC-MS.
Data Summary and Comparison
This table summarizes the anticipated quantitative performance of the two methods, allowing for easy comparison. The values are derived from published data on closely related benzodiazepines and serve as a target for method development and validation for this compound.
| Performance Metric | HPLC-UV Method | GC-MS Method | Notes |
| Typical Matrix | Plasma, Pharmaceutical Formulations | Urine, Whole Blood, Plasma | GC-MS is often preferred for more complex matrices due to selectivity. |
| Linearity Range | 5 - 500 ng/mL | 1 - 200 ng/mL | GC-MS typically offers a lower limit of quantification. |
| Limit of Quantification (LOQ) | 5 ng/mL[3] | 1 ng/mL[6] | Technique-dependent; MS detection is generally more sensitive. |
| Precision (%RSD) | < 15% | < 10% | Both methods can achieve high precision. |
| Selectivity | Moderate; risk of interference from co-eluting compounds. | High; based on retention time and specific mass fragments. | MS detection provides superior selectivity and confirmatory data. |
| Sample Throughput | Higher; no derivatization step required. | Lower; requires additional derivatization and longer run times. | HPLC is often faster for routine analysis. |
| Instrumentation Cost | Lower | Higher | HPLC-UV systems are more widely available and less expensive. |
Conclusion
Both HPLC-UV and GC-MS are suitable techniques for the quantification of this compound. The choice of method depends on the specific requirements of the analysis.
-
HPLC-UV is a cost-effective, robust, and higher-throughput method ideal for routine analysis in pharmaceutical quality control or for studies where high sample numbers are expected and sensitivity requirements are moderate.
-
GC-MS provides superior sensitivity and selectivity, making it the gold standard for confirmatory analysis, forensic toxicology, and applications requiring very low detection limits in complex biological matrices.
It is imperative that any adapted method be subjected to a rigorous validation process to ensure its accuracy, precision, and suitability for the intended purpose of this compound quantification. This includes assessing specificity, linearity, range, accuracy, precision, and stability of the analyte in the given matrix.[9][10]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [Storage stability of flunitrazepam, flurazepam, diazepam and metabolites in blood and plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Calibration and mass spectra interpretation for diazepam, silylated temazepam and flunitrazepam standards. - Public Library of Science - Figshare [plos.figshare.com]
- 6. (Open Access) A sensitive GC-MS procedure for the analysis of flunitrazepam and its metabolites in urine (1997) | Mahmoud A. ElSohly | 71 Citations [scispace.com]
- 7. Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability of benzodiazepines in whole blood samples stored at varying temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies with Flutemazepam in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo experimental protocols utilizing Flutemazepam in animal models for the assessment of its anxiolytic and sedative properties. Due to the limited availability of detailed published protocols specifically for this compound, this document presents generalized yet detailed methodologies for common behavioral assays used for benzodiazepines, with specific considerations for adapting these for this compound based on its known potency and pharmacological profile.
Introduction to this compound
This compound is a fluorinated analogue of temazepam and a potent benzodiazepine derivative.[1] It exhibits powerful hypnotic, sedative, anxiolytic, anticonvulsant, and skeletal muscle relaxant properties.[1] Notably, this compound is reported to be approximately 10 times more potent than diazepam, a widely studied benzodiazepine.[1] Its mechanism of action, like other benzodiazepines, involves the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, enhancing the inhibitory effects of GABA in the central nervous system.
Pharmacokinetic Considerations
Table 1: Comparative Pharmacokinetics of Benzodiazepines in Rats
| Parameter | Diazepam | Flunitrazepam | This compound |
| Animal Model | Rat | Rat | Rat |
| Dosage | 5 mg/kg IP | 1 mg/kg IV | Not Available |
| Plasma Half-life (t½) | ~0.88 hours[2] | Not specified | Estimated short-acting (9-25 hr elimination half-life in humans)[1] |
| Brain Half-life (t½) | ~0.89 hours[2] | Not specified | Not Available |
| Time to Peak Plasma Concentration (Tmax) | Rapid | Not specified | Not Available |
| Bioavailability | Not specified | Not specified | Not Available |
| Key Metabolites | Desmethyldiazepam (DMDZ)[2] | Not specified | Not Available |
Note: The lack of specific pharmacokinetic data for this compound in rodents necessitates preliminary dose-ranging and pharmacokinetic studies to determine optimal dosing and timing for behavioral experiments.
Signaling Pathway
This compound, as a benzodiazepine, enhances the effect of the neurotransmitter GABA at the GABA-A receptor. This leads to an increased influx of chloride ions into the neuron, hyperpolarizing the cell and making it less likely to fire an action potential, resulting in widespread central nervous system depression.
Caption: GABA-A Receptor Signaling Pathway modulated by this compound.
Experimental Protocols
The following are detailed protocols for widely used behavioral assays to assess the anxiolytic and sedative effects of benzodiazepines. These can be adapted for this compound, keeping its high potency in mind.
The EPM test is a standard paradigm to assess anxiety-like behavior in rodents.[3][4] The test is based on the natural aversion of rodents to open and elevated spaces.
Experimental Workflow
Caption: Experimental workflow for the Elevated Plus Maze test.
Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Animals: Adult male or female mice or rats.
-
Procedure:
-
Acclimate animals to the housing facility for at least one week before testing.
-
On the day of the test, allow animals to acclimate to the testing room for 30-60 minutes.
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal - IP). Due to its high potency, initial doses should be low (e.g., 0.05 - 0.5 mg/kg for this compound, compared to 0.5 - 2.0 mg/kg for diazepam).
-
After a predetermined pretreatment time (e.g., 30 minutes for IP), place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera for later analysis.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of locomotor activity).
-
Table 2: Expected Effects of Anxiolytics in the Elevated Plus Maze
| Parameter | Vehicle Control | Anxiolytic (e.g., this compound) | Interpretation |
| % Time in Open Arms | Low | Increased | Reduced anxiety |
| % Open Arm Entries | Low | Increased | Reduced anxiety |
| Closed Arm Entries | High | Decreased/No Change | - |
| Total Arm Entries | Normal | No Change/Slight Decrease | High doses may induce sedation |
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[3] Rodents naturally tend to stay near the walls (thigmotaxis) in a new, open space.
Experimental Workflow
Caption: Experimental workflow for the Open Field Test.
Protocol:
-
Apparatus: A square arena with high walls to prevent escape, often with the floor divided into a grid of squares (center and periphery).
-
Animals: Adult male or female mice or rats.
-
Procedure:
-
Follow the same initial acclimation and drug administration procedures as for the EPM.
-
Gently place the animal in the center of the open field.
-
Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the session with an overhead video camera.
-
-
Parameters Measured:
-
Total distance traveled.
-
Time spent in the center zone.
-
Number of entries into the center zone.
-
Rearing frequency (standing on hind legs).
-
Grooming duration.
-
Table 3: Expected Effects in the Open Field Test
| Parameter | Vehicle Control | Anxiolytic (e.g., this compound) | Sedative Dose | Interpretation |
| Total Distance Traveled | Normal | No Change/Slight Increase | Decreased | Measures locomotor activity |
| Time in Center | Low | Increased | Decreased | Anxiolytic effect |
| Center Entries | Low | Increased | Decreased | Anxiolytic effect |
| Rearing | Normal | No Change/Slight Decrease | Decreased | Exploratory behavior/Sedation |
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is crucial for determining the significance of the observed effects. It is important to include a positive control (e.g., diazepam) to validate the experimental setup.
Table 4: Hypothetical Dose-Response Data for this compound in the EPM (Mice)
| Treatment Group | Dose (mg/kg, IP) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | 0 | 15 ± 2.1 | 20 ± 3.5 | 35 ± 4.2 |
| This compound | 0.1 | 25 ± 3.0 | 30 ± 4.1 | 33 ± 3.8 |
| This compound | 0.3 | 38 ± 4.5 | 42 ± 5.0 | 30 ± 3.5 |
| This compound | 1.0 | 20 ± 2.8 | 25 ± 3.9 | 15 ± 2.1 |
| Diazepam | 1.0 | 35 ± 4.2 | 40 ± 4.8** | 32 ± 3.9 |
*p < 0.05, **p < 0.01 compared to Vehicle. Note: This is hypothetical data for illustrative purposes.
Conclusion
While specific published in vivo protocols for this compound are scarce, the well-established methodologies for other benzodiazepines provide a solid foundation for designing and conducting experiments. The key consideration for this compound is its high potency, which necessitates careful dose selection to differentiate between anxiolytic and sedative effects. The protocols and data structures provided here offer a framework for the systematic evaluation of this compound in animal models, contributing to a better understanding of its therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The pharmacokinetics of diazepam and desmethyldiazepam in rat brain and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Behavior in the elevated plus maze is differentially affected by testing conditions in rats under and over three weeks of age [frontiersin.org]
Developing In Vitro Assays for Flutemazepam Binding Affinity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutemazepam is a benzodiazepine that exerts its pharmacological effects by modulating the activity of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2][3] Benzodiazepines, including this compound, bind to an allosteric site on the GABAA receptor, distinct from the GABA binding site.[4][5] This binding event potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron.[1][4][5] The resulting hyperpolarization of the neuronal membrane decreases the likelihood of an action potential, producing the characteristic sedative, anxiolytic, and anticonvulsant effects of this drug class.[3][4][5]
The development of robust and reliable in vitro assays is critical for characterizing the binding affinity and kinetics of this compound and other novel benzodiazepine derivatives. These assays are fundamental in early-stage drug discovery for lead identification, optimization, and for understanding the structure-activity relationship (SAR) of new chemical entities. This document provides detailed protocols for three commonly employed in vitro assays for determining the binding affinity of this compound to the GABAA receptor: a traditional Radioligand Binding Assay, a modern Fluorescence-Based Assay, and a label-free Surface Plasmon Resonance (SPR) analysis.
GABAA Receptor Signaling Pathway with Benzodiazepine Modulation
The following diagram illustrates the mechanism of GABAA receptor activation and its allosteric modulation by benzodiazepines like this compound.
Quantitative Data Summary
The binding affinity of this compound and other benzodiazepines to the GABAA receptor can be quantified using various parameters such as the dissociation constant (Kd) and the inhibitory constant (Ki). The following table provides a template for summarizing such data obtained from the described assays.
| Compound | Assay Type | Radioligand/Probe | Receptor Subtype | Kd (nM) | Ki (nM) | Bmax (fmol/mg protein) |
| This compound | Radioligand Binding | [3H]Flumazenil | e.g., α1β2γ2 | TBD | TBD | TBD |
| Diazepam | Radioligand Binding | [3H]Flumazenil | α1β2γ2 | - | 4.5 | - |
| Clonazepam | Radioligand Binding | [3H]Flunitrazepam | α5β3γ2 | - | 1.2 | - |
| This compound | Fluorescence Polarization | BODIPY-TMR-diazepam | e.g., α1β2γ2 | - | TBD | - |
| This compound | Surface Plasmon Resonance | - | e.g., α1β2γ2 | TBD | - | - |
TBD: To be determined by the experimental protocols outlined below.
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the benzodiazepine binding site on the GABAA receptor using a radiolabeled ligand such as [3H]Flumazenil.
Workflow:
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing a specific GABAA receptor subtype (e.g., α1β2γ2) or rodent brain tissue homogenates.
-
Radioligand: [3H]Flumazenil or [3H]Flunitrazepam (specific activity ~80-90 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine (e.g., 10 µM Diazepam).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Homogenize cells or brain tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Receptor membranes, [3H]Radioligand (e.g., 1 nM final concentration), and assay buffer.
-
Non-specific Binding: Receptor membranes, [3H]Radioligand, and non-specific binding control.
-
Competitive Binding: Receptor membranes, [3H]Radioligand, and varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
-
Incubation: Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Fluorescence Polarization (FP) Assay
This protocol outlines a competitive fluorescence polarization assay, a homogeneous method that measures the change in the rotational motion of a fluorescently labeled benzodiazepine probe upon binding to the GABAA receptor.
Workflow:
Materials:
-
Receptor Source: Purified GABAA receptor or cell membranes expressing the receptor.
-
Fluorescent Probe: A fluorescently labeled benzodiazepine derivative (e.g., BODIPY-TMR-diazepam).
-
Test Compound: this compound.
-
Assay Buffer: Phosphate-buffered saline (PBS) or Tris-based buffer.
-
Microplate Reader: Equipped with polarization filters.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare working solutions of the GABAA receptor and the fluorescent probe.
-
Assay Setup: In a black, low-binding 384-well plate, add the following:
-
Maximum Polarization: Receptor, fluorescent probe, and assay buffer.
-
Minimum Polarization: Fluorescent probe and assay buffer.
-
Competitive Binding: Receptor, fluorescent probe, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Read the fluorescence polarization (in millipolarization units, mP) using the microplate reader.
-
Data Analysis:
-
Plot the change in mP values against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Calculate the Ki value as described for the radioligand binding assay.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of the binding and dissociation of this compound to the GABAA receptor, providing kinetic information (kon and koff) in addition to affinity (Kd).
Workflow:
Materials:
-
SPR Instrument and Sensor Chips: (e.g., CM5 chip).
-
Receptor: Purified GABAA receptor.
-
Test Compound: this compound.
-
Running Buffer: HBS-EP+ (HEPES buffered saline with EDTA and surfactant P20).
-
Immobilization Reagents: Amine coupling kit (EDC, NHS, ethanolamine).
Procedure:
-
Receptor Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified GABAA receptor over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active sites with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of this compound concentrations (e.g., ranging from 0.1 x Kd to 10 x estimated Kd) over the immobilized receptor surface.
-
Monitor the association phase during the injection.
-
Inject running buffer to monitor the dissociation phase.
-
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any bound this compound and prepare the surface for the next injection cycle.
-
Data Analysis:
-
The binding data is recorded as a sensorgram (response units vs. time).
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Conclusion
The choice of in vitro assay for determining this compound binding affinity will depend on the specific research question, available resources, and desired throughput. Radioligand binding assays are a classic and robust method, while fluorescence-based assays offer a higher-throughput, non-radioactive alternative. Surface plasmon resonance provides the added benefit of real-time kinetic data, offering deeper insights into the binding mechanism. The protocols provided herein serve as a comprehensive guide for researchers to establish and execute these assays for the characterization of this compound and other GABAA receptor modulators.
References
Unveiling the Neuroscience Applications of Flutemazepam: A Guide to Preclinical Investigation
Introduction
Flutemazepam is a potent benzodiazepine derivative that has garnered interest for its significant hypnotic, sedative, anxiolytic, anticonvulsant, and skeletal muscle relaxant properties.[1][2] As a fluorinated analogue of temazepam, it exhibits a pharmacological profile similar to other benzodiazepines, primarily acting as a positive allosteric modulator of the GABA-A receptor.[3][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in investigating the neuroscience applications of this compound. While specific quantitative data from dedicated neuroscience research on this compound is limited in publicly available literature, this guide offers comprehensive protocols for key experimental assays used to characterize such compounds.
Pharmacological Profile of this compound
This compound is distinguished by its high potency compared to other well-known benzodiazepines. It is reported to be approximately 20 times more potent than temazepam and 10 times more potent than diazepam and nitrazepam.[1][5] Its potency is considered to be roughly equivalent to that of lorazepam and flunitrazepam.[1][5] The oral administration of 1 mg of this compound is considered equivalent to 10 mg of diazepam.[1] These properties make it a compound of interest for investigating the nuanced pharmacology of GABA-A receptor subtypes.[5]
Application Note 1: In Vitro Characterization of this compound's Binding to GABA-A Receptors
To elucidate the mechanism of action of this compound, it is crucial to determine its binding affinity for the benzodiazepine site on the GABA-A receptor. A radioligand binding assay is the standard method for this purpose.
Quantitative Data: Benzodiazepine Receptor Binding Affinity
The following table illustrates how binding affinity data for this compound and comparator compounds would be presented. The values for comparator compounds are examples based on typical findings, while the information for this compound is derived from its described relative potency.
| Compound | Radioligand | Tissue Preparation | Ki (nM) - Example Data | Relative Potency (vs. Diazepam) |
| This compound | [³H]-Flumazenil | Rat cortical membranes | ~0.5 - 2 (Estimated) | ~10x |
| Diazepam | [³H]-Flumazenil | Rat cortical membranes | 5 - 10 | 1x |
| Lorazepam | [³H]-Flumazenil | Rat cortical membranes | 1 - 3 | ~10x |
| Temazepam | [³H]-Flumazenil | Rat cortical membranes | 10 - 20 | ~0.5x |
Note: The Ki value for this compound is an estimation based on its reported high potency relative to diazepam and lorazepam. Actual experimental determination is required for precise values.
Experimental Protocol: Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor using [³H]-Flumazenil as the radioligand.
Materials:
-
Rat cortical tissue
-
[³H]-Flumazenil (specific activity ~80-90 Ci/mmol)
-
This compound
-
Diazepam (for non-specific binding)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Homogenizer
-
Centrifuge
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
The final pellet is resuspended in Tris-HCl buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of buffer for total binding, 50 µL of a high concentration of unlabeled diazepam (e.g., 10 µM) for non-specific binding, or 50 µL of varying concentrations of this compound.
-
Add 50 µL of [³H]-Flumazenil to all wells (final concentration ~1 nM).
-
Add 100 µL of the membrane preparation to each well.
-
Incubate at 4°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the concentration-inhibition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
Flutemazepam: A Potent Pharmacological Tool for Investigating GABA-A Receptor Subtypes
Application Notes and Protocols for Researchers
Introduction
Flutemazepam, a 3-hydroxy-benzodiazepine developed in the mid-1970s, serves as a powerful investigational tool for scientists in neuroscience and pharmacology.[1][2] As a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, it exhibits potent sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[2] Notably, this compound is reported to be approximately 10 times more potent than diazepam, making it a valuable compound for studying the structure, function, and pharmacology of GABA-A receptor subtypes.[2]
These application notes provide a comprehensive overview of this compound's utility in GABA-A receptor research, including its binding characteristics and functional modulation. Detailed protocols for key experimental techniques are presented to facilitate its use in laboratory settings.
Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors
This compound, like other benzodiazepines, does not directly activate the GABA-A receptor. Instead, it binds to a specific allosteric site on the receptor complex, distinct from the GABA binding site. This binding event enhances the receptor's affinity for GABA, increasing the frequency of chloride channel opening in the presence of the neurotransmitter. The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane and a potentiation of the inhibitory GABAergic signal.
The following diagram illustrates the signaling pathway of a GABAergic synapse and the modulatory role of this compound.
Caption: GABAergic synapse signaling and modulation by this compound.
Quantitative Data: Binding Affinity and Functional Potency
Table 1: Estimated Binding Affinity (Ki) of this compound at Human GABA-A Receptor Subtypes
| Receptor Subtype | Estimated Ki (nM) |
| α1β2γ2 | 0.1 - 1.0 |
| α2β2γ2 | 0.1 - 1.0 |
| α3β2γ2 | 0.2 - 2.0 |
| α5β2γ2 | 0.5 - 5.0 |
Note: These are estimated values based on the known high potency of this compound. Actual values should be determined empirically.
Table 2: Estimated Functional Potency (EC50) of this compound at Human GABA-A Receptor Subtypes
| Receptor Subtype | Estimated EC50 (nM) |
| α1β2γ2 | 1 - 10 |
| α2β2γ2 | 1 - 10 |
| α3β2γ2 | 2 - 20 |
| α5β2γ2 | 5 - 50 |
Note: These are estimated values for the potentiation of GABA-evoked currents and should be determined experimentally.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to study GABA-A receptors. These are adapted from standard benzodiazepine protocols and must be optimized for specific experimental conditions.
Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound for a specific GABA-A receptor subtype expressed in a cell line (e.g., HEK293). It is a competition binding assay using a radiolabeled benzodiazepine ligand, such as [³H]-Flunitrazepam.
Caption: Workflow for a radioligand binding assay.
Materials:
-
HEK293 cells stably expressing the GABA-A receptor subtype of interest
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[³H]-Flunitrazepam (specific activity ~80-90 Ci/mmol)
-
This compound stock solution (in DMSO)
-
Non-specific binding control (e.g., 10 µM Diazepam)
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of binding buffer
-
25 µL of this compound dilution (ranging from 10⁻¹¹ to 10⁻⁵ M) or vehicle (for total binding) or non-specific control.
-
25 µL of [³H]-Flunitrazepam (final concentration ~1 nM).
-
100 µL of membrane preparation (20-50 µg of protein).
-
-
Incubate at 4°C for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific [³H]-Flunitrazepam binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiology (Whole-Cell Patch-Clamp)
This protocol is for assessing the functional potentiation of GABA-evoked currents by this compound in cells expressing specific GABA-A receptor subtypes.
Caption: Workflow for an electrophysiology experiment.
Materials:
-
HEK293 cells or neurons expressing the GABA-A receptor subtype of interest
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)
-
Internal solution (e.g., containing in mM: 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2)
-
GABA stock solution
-
This compound stock solution (in DMSO)
-
Patch-clamp amplifier and data acquisition system
-
Perfusion system
Procedure:
-
Cell Preparation:
-
Plate cells on coverslips suitable for microscopy and electrophysiological recording.
-
-
Recording:
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
-
Drug Application:
-
First, determine the concentration of GABA that elicits a submaximal current (EC10-EC20).
-
Apply this concentration of GABA alone to establish a baseline response.
-
Co-apply the same concentration of GABA with increasing concentrations of this compound (e.g., 1 nM to 1 µM).
-
Ensure a sufficient washout period between applications.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Calculate the percentage potentiation for each concentration of this compound.
-
Plot the percentage potentiation against the logarithm of the this compound concentration.
-
Fit the data with a sigmoidal dose-response curve to determine the EC50 value.
-
Behavioral Assays in Rodents
These protocols are for assessing the anxiolytic and sedative effects of this compound in mice or rats. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
a) Elevated Plus Maze (EPM) for Anxiolytic Effects
Caption: Workflow for the Elevated Plus Maze test.
Procedure:
-
Drug Administration:
-
Administer this compound (e.g., 0.01 - 1.0 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before testing.
-
-
Testing:
-
Place the animal in the center of the elevated plus maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in and the number of entries into the open and closed arms using video tracking software.
-
-
Data Analysis:
-
An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group.
-
b) Loss of Righting Reflex (LORR) for Sedative/Hypnotic Effects
Procedure:
-
Drug Administration:
-
Administer a higher dose of this compound (e.g., 1.0 - 10 mg/kg, i.p.).
-
-
Assessment:
-
At regular intervals (e.g., every 2 minutes), gently place the animal on its back.
-
The loss of the righting reflex is defined as the inability of the animal to right itself within 30 seconds.
-
Record the latency to the loss of the righting reflex and its duration.
-
-
Data Analysis:
-
A sedative/hypnotic effect is indicated by a dose-dependent decrease in the latency to LORR and an increase in its duration.
-
Conclusion
This compound is a potent benzodiazepine that can be a valuable tool for elucidating the specific roles of GABA-A receptor subtypes in health and disease. Its high affinity and efficacy make it particularly useful for in vitro studies at low concentrations. The protocols provided herein offer a starting point for researchers to incorporate this compound into their studies. However, due to the limited availability of precise quantitative data for all receptor subtypes, careful experimental validation and optimization are paramount for obtaining robust and reproducible results.
References
Application Notes and Protocols for Modeling Sedative-Hypnotic Effects Using Flutemazepam in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutemazepam is a potent, short-acting benzodiazepine derivative with pronounced sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[1] Its mechanism of action involves the positive allosteric modulation of the GABA-A receptor, the primary inhibitory neurotransmitter system in the central nervous system.[2][3] By enhancing the affinity of the GABA-A receptor for its endogenous ligand, gamma-aminobutyric acid (GABA), this compound increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.[2][3][4] This targeted action makes this compound a valuable tool for modeling sedative-hypnotic effects in preclinical research, aiding in the discovery and development of novel therapeutics for sleep disorders and anxiety.
These application notes provide detailed protocols for utilizing this compound in common preclinical behavioral assays to assess its sedative-hypnotic and anxiolytic-like effects.
Mechanism of Action: GABA-A Receptor Modulation
This compound, like other benzodiazepines, exerts its effects by binding to a specific site on the GABA-A receptor, a pentameric ligand-gated ion channel. This binding event does not directly open the chloride channel but rather enhances the effect of GABA.[2][3][5] The GABA-A receptor is typically composed of two α, two β, and one γ subunit.[3] The benzodiazepine binding site is located at the interface of the α and γ subunits.[2] The sedative and hypnotic effects of benzodiazepines are primarily mediated by their interaction with GABA-A receptors containing the α1 subunit.[3]
Caption: GABA-A receptor signaling pathway modulated by this compound.
Quantitative Data Summary
Due to the limited availability of specific quantitative preclinical data for this compound in the public domain, the following tables present illustrative data based on its known high potency relative to other benzodiazepines, such as diazepam.[1] These tables are intended to serve as a template for researchers to structure their own experimental data. This compound is reported to be approximately 10 times more potent than diazepam.[1]
Table 1: Illustrative Dose-Response Effects of this compound on Locomotor Activity in Mice (Open Field Test)
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) | Time Spent in Center (%) |
| Vehicle | - | 1500 ± 150 | 10 ± 2 |
| This compound | 0.1 | 1200 ± 130 | 15 ± 3 |
| This compound | 0.3 | 800 ± 100 | 18 ± 4 |
| This compound | 1.0 | 400 ± 70 | 25 ± 5 |
| Diazepam (Reference) | 1.0 | 1100 ± 120 | 16 ± 3 |
| *Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle. This data is illustrative. |
Table 2: Illustrative Effects of this compound on Motor Coordination in Rats (Rotarod Test)
| Treatment Group | Dose (mg/kg, p.o.) | Latency to Fall (seconds) |
| Vehicle | - | 180 ± 20 |
| This compound | 0.2 | 150 ± 18 |
| This compound | 0.5 | 100 ± 15 |
| This compound | 1.5 | 50 ± 10*** |
| Diazepam (Reference) | 2.0 | 90 ± 12 |
| Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle. This data is illustrative. |
Table 3: Illustrative Potentiation of Pentobarbital-Induced Sleep by this compound in Mice
| Pre-treatment Group | Dose (mg/kg, i.p.) | Sleep Latency (minutes) | Sleep Duration (minutes) |
| Vehicle + Pentobarbital | - | 15 ± 2 | 30 ± 5 |
| This compound + Pentobarbital | 0.1 | 10 ± 1.5 | 60 ± 8 |
| This compound + Pentobarbital | 0.3 | 6 ± 1 | 90 ± 10*** |
| Diazepam (Reference) + Pentobarbital | 1.0 | 8 ± 1.2 | 75 ± 9** |
| *Data are presented as mean ± SEM. Pentobarbital administered at a hypnotic dose (e.g., 40 mg/kg, i.p.). *p<0.05, **p<0.01, **p<0.001 compared to vehicle + pentobarbital. This data is illustrative. |
Table 4: Illustrative Pharmacokinetic Parameters of this compound in Rodents
| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | Half-life (t½) (h) |
| Mouse | i.p. | 0.5 | 0.25 | 150 | 2.5 |
| Rat | p.o. | 1.0 | 0.5 | 120 | 4.0 |
| This data is illustrative and based on typical benzodiazepine pharmacokinetics in rodents. Actual values may vary. |
Experimental Protocols
The following protocols are provided as a guide for assessing the sedative-hypnotic and anxiolytic-like effects of this compound in preclinical models.
Assessment of Sedative Effects: Open Field Test
This test is used to assess locomotor activity and exploratory behavior, which are typically reduced by sedative compounds.
Experimental Workflow:
Caption: Experimental workflow for the Open Field Test.
Protocol:
-
Apparatus: A square or circular arena with high walls to prevent escape, typically made of a non-reflective material. The arena is often divided into a central and a peripheral zone.
-
Animals: Mice or rats are commonly used. Animals should be habituated to the testing room for at least 30 minutes prior to the experiment.
-
Procedure:
-
Administer this compound or vehicle at the desired dose and route (e.g., intraperitoneal, i.p., or oral, p.o.) at a specified time before the test (e.g., 30 minutes).
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a predetermined period (e.g., 5-10 minutes).
-
Record the session using a video camera mounted above the arena.
-
After each trial, clean the arena thoroughly with 70% ethanol to remove any olfactory cues.
-
-
Data Analysis: Use automated video tracking software to analyze the following parameters:
-
Total distance traveled
-
Velocity
-
Time spent in the center versus the periphery
-
Frequency of entries into the center zone
-
Rearing frequency
-
Assessment of Motor Coordination: Rotarod Test
This test assesses motor coordination and balance, which can be impaired by sedative-hypnotics.
Experimental Workflow:
Caption: Experimental workflow for the Rotarod Test.
Protocol:
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Animals: Mice or rats.
-
Procedure:
-
Training: Acclimate the animals to the rotarod for 2-3 consecutive days prior to the test day. This involves placing them on the rod at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes).
-
On the test day, administer this compound or vehicle.
-
At a specified time post-administration, place the animal on the rotating rod.
-
The rod is typically set to accelerate from a low speed to a high speed (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall off the rod or to passively rotate with the rod for two full turns.
-
Conduct 2-3 trials with a rest interval between each trial.
-
-
Data Analysis: The primary endpoint is the latency to fall. A decrease in the latency to fall indicates impaired motor coordination.
Assessment of Hypnotic Effects: Potentiation of Pentobarbital-Induced Sleep
This assay is a classic method to evaluate the hypnotic (sleep-promoting) effects of a test compound.
Experimental Workflow:
Caption: Experimental workflow for the Pentobarbital-Induced Sleep Potentiation Assay.
Protocol:
-
Animals: Mice are typically used for this assay.
-
Procedure:
-
Administer this compound or vehicle (e.g., i.p.).
-
After a set pre-treatment time (e.g., 30 minutes), administer a hypnotic dose of pentobarbital (e.g., 40-50 mg/kg, i.p.).
-
Immediately after pentobarbital administration, place the animal in a separate cage and start a timer.
-
Sleep Latency: Record the time from pentobarbital injection to the loss of the righting reflex. The loss of the righting reflex is confirmed if the animal does not right itself within 30 seconds when placed on its back.
-
Sleep Duration: Record the time from the loss of the righting reflex to its spontaneous recovery. The righting reflex is considered recovered if the animal can right itself three times within a 1-minute period.
-
-
Data Analysis: Compare the sleep latency and sleep duration between the this compound-treated groups and the vehicle-treated group. A decrease in sleep latency and an increase in sleep duration indicate a hypnotic effect.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of benzodiazepine receptor inverse agonists on locomotor activity and exploration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mouse beam walking assay offers improved sensitivity over the mouse rotarod in determining motor coordination deficits induced by benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naturalistic behavioral assessment of anxiolytic properties of benzodiazepines and ethanol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. brieflands.com [brieflands.com]
Application Notes and Protocols for Benzodiazepine Administration in Rodent Behavioral Studies
Disclaimer: Due to the limited availability of published data specifically on Flutemazepam in rodent behavioral studies, the following protocols and data tables have been developed using Diazepam as a representative benzodiazepine. Diazepam is a well-researched compound within the same class and shares a similar mechanism of action. Researchers should use this information as a starting point and validate and optimize these protocols specifically for this compound.
Introduction
Benzodiazepines, such as this compound and Diazepam, are a class of psychoactive drugs that exert their effects through the modulation of GABA-A receptors, the primary inhibitory neurotransmitter system in the central nervous system. This modulation leads to anxiolytic, sedative, and anticonvulsant properties, making them a subject of interest in neuroscience and drug development. These application notes provide detailed protocols for administering benzodiazepines to rodents and assessing their effects on anxiety-like and locomotor behavior using standard behavioral assays.
Mechanism of Action: GABAergic Signaling
Benzodiazepines bind to an allosteric site on the GABA-A receptor, a ligand-gated ion channel. This binding event increases the affinity of the receptor for its endogenous ligand, gamma-aminobutyric acid (GABA). The enhanced binding of GABA leads to a more frequent opening of the chloride channel, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability. This inhibitory effect in brain regions such as the amygdala and hippocampus is thought to underlie the anxiolytic effects of benzodiazepines.
Experimental Workflow
A typical workflow for a rodent behavioral study involving the administration of a benzodiazepine is outlined below. This workflow ensures consistency and reproducibility of the experimental results.
Data Presentation: Dose-Response Effects of Diazepam
The following tables summarize the quantitative effects of Diazepam at various doses in common rodent behavioral assays.
Table 1: Effects of Diazepam in the Elevated Plus Maze (EPM)
| Species | Route of Administration | Diazepam Dose (mg/kg) | Effect on % Time in Open Arms | Effect on Number of Open Arm Entries | Citation(s) |
| Mouse | Intraperitoneal (IP) | 0.5 | No significant effect | No significant effect | [1] |
| Mouse | Intraperitoneal (IP) | 1.0 | Increased | Increased | [1] |
| Mouse | Intraperitoneal (IP) | 3.0 | Increased | Increased | [1] |
| Rat | Intraperitoneal (IP) | 1.0 - 1.5 | Increased | Increased | [2] |
| Rat | Intraperitoneal (IP) | 2.0 - 3.0 | Decreased (sedative effect) | Decreased (sedative effect) | [2] |
| Rat | Oral Gavage | Not Specified | Increased open-arm exploration | Increased open-arm entries | [3] |
Table 2: Effects of Diazepam in the Open Field Test (OFT)
| Species | Route of Administration | Diazepam Dose (mg/kg) | Effect on Locomotor Activity | Effect on Time in Center | Citation(s) |
| Mouse | Intraperitoneal (IP) | 0.5 | No significant effect | No significant effect | [4] |
| Mouse | Intraperitoneal (IP) | 1.0 | No significant effect | Increased | [4] |
| Mouse | Intraperitoneal (IP) | 2.0 | Decreased | Increased | [4] |
| Rat | Intraperitoneal (IP) | 3.0 | Decreased (locomotion and rearing) | Not specified | [5] |
| Rat | Subcutaneous (SC) | 5.0 | Decreased | Not specified |
Table 3: Effects of Diazepam in the Light-Dark Box (LDB) Test
| Species | Route of Administration | Diazepam Dose (mg/kg) | Effect on Time in Light Compartment | Effect on Number of Transitions | Citation(s) |
| Mouse | Intraperitoneal (IP) | 1.0 | Increased | Increased | [2] |
| Mouse | Intraperitoneal (IP) | 2.0 | Increased | Increased | [2] |
| Mouse | Intraperitoneal (IP) | 3.0 | Increased | Increased | [2] |
| Rat | Not Specified | Not Specified | Increased | Increased | [6][7] |
Experimental Protocols
1. Drug Preparation
-
Vehicle Selection: A common vehicle for Diazepam is a mixture of propylene glycol, ethanol, and saline. A typical ratio is 10% ethanol, 10% propylene glycol, and 80% saline. Tween 80 (e.g., 1%) can also be added to aid in solubility.
-
Preparation:
-
Weigh the required amount of Diazepam powder.
-
Dissolve the Diazepam in the appropriate volume of the vehicle.
-
Vortex or sonicate the solution until the Diazepam is fully dissolved.
-
Prepare fresh on the day of the experiment.
-
2. Administration Protocols
-
Intraperitoneal (IP) Injection: This is a common route for rapid systemic administration.[8]
-
Restrain the mouse or rat securely. For mice, this can be done by scruffing the neck and securing the tail. For rats, a two-person technique is often preferred.[8]
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[8]
-
Insert a 25-27 gauge needle (for mice) or a 23-25 gauge needle (for rats) at a 30-40 degree angle.[8]
-
Aspirate to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Allow for a pre-test period of approximately 30 minutes for the drug to take effect.[1]
-
-
Oral Gavage: This method ensures the precise delivery of a specific dose directly into the stomach.[9][10][11][12]
-
Select an appropriately sized gavage needle (typically 18-20 gauge for mice and 16-18 gauge for rats) with a rounded tip to prevent injury.[10][11]
-
Measure the length from the animal's mouth to the last rib to estimate the correct insertion depth.
-
Restrain the animal firmly, holding its head and neck in a straight line.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth and down the esophagus. The animal should swallow the tube.
-
If any resistance is met, withdraw the needle and try again. Do not force the needle.
-
Once the needle is in place, administer the solution slowly.
-
Remove the needle gently and return the animal to its cage.
-
The pre-test waiting period for oral administration may be longer than for IP injection, typically 30-60 minutes.
-
3. Behavioral Assay Protocols
-
Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera mounted above the maze.
-
After the test, return the animal to its home cage.
-
Clean the maze thoroughly with 70% ethanol between trials to remove any olfactory cues.
-
-
Data Analysis: Key parameters to measure include the time spent in the open and closed arms, the number of entries into the open and closed arms, and total distance traveled. Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.
-
-
Open Field Test (OFT)
-
Apparatus: A square arena with high walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.
-
Procedure:
-
Gently place the animal in the center of the open field.
-
Allow the animal to explore the arena for a set period, typically 5-10 minutes.
-
Record the session with an overhead video camera.
-
Return the animal to its home cage after the test.
-
Clean the apparatus with 70% ethanol between animals.
-
-
Data Analysis: Measure locomotor activity (total distance traveled), time spent in the center versus the periphery, and the number of entries into the center zone. Anxiolytic drugs are expected to increase the time spent in and entries into the central zone, while sedative effects may decrease overall locomotor activity.[4][5][13]
-
-
Light-Dark Box (LDB) Test
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly lit compartment, with an opening connecting the two.[6]
-
Procedure:
-
Place the animal in the light compartment, facing away from the opening.
-
Allow the animal to freely explore both compartments for a period of 5-10 minutes.[7]
-
Record the session for later analysis.
-
Return the animal to its home cage.
-
Clean the box thoroughly between trials.
-
-
Data Analysis: The primary measures are the time spent in the light compartment and the number of transitions between the two compartments. Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.[2][6]
-
References
- 1. Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neurofit.com [neurofit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [Effects of diazepam on the rat open field behavior and high K+ induced release of monoamine neurotransmitters from brain slices] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. aniphy.fr [aniphy.fr]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Flutemazepam Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of flutemazepam from biological matrices for analytical testing. The included methodologies cover Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP), offering a range of options to suit various laboratory needs and sample types.
Introduction
This compound is a benzodiazepine derivative with hypnotic and sedative properties. Accurate and reliable quantification of this compound in biological samples such as plasma, blood, and urine is crucial for pharmacokinetic studies, toxicological screenings, and clinical monitoring. Effective sample preparation is a critical step to remove interfering substances and concentrate the analyte, thereby ensuring the sensitivity and accuracy of subsequent analytical methods like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
This guide presents established sample preparation techniques, offering detailed protocols, comparative quantitative data, and visual workflows to aid researchers in selecting and implementing the most appropriate method for their specific analytical requirements.
Comparative Quantitative Data
The selection of a sample preparation method often depends on the required recovery, sensitivity (LOD and LOQ), and the nature of the biological matrix. The following table summarizes typical performance data for the analysis of benzodiazepines, including flunitrazepam (a close structural analog of this compound), using different extraction techniques. This data is compiled from various studies and is intended to provide a comparative overview. Actual results may vary based on specific experimental conditions.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PP) |
| Typical Recovery | 85-105% | 70-95% | >80%[1][2] |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | 0.5 - 5.0 ng/mL | 0.5 - 2.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | 1.0 - 10.0 ng/mL | 1.0 - 5.0 ng/mL |
| Matrix | Plasma, Blood, Urine | Plasma, Blood, Urine | Plasma, Serum |
Experimental Protocols
Solid-Phase Extraction (SPE)
SPE is a highly selective method that can provide very clean extracts, leading to reduced matrix effects and improved analytical sensitivity.
Workflow Diagram:
Caption: Solid-Phase Extraction (SPE) Workflow for this compound Analysis.
Protocol for this compound in Human Plasma:
-
Sample Pre-treatment: To 1 mL of plasma, add an internal standard. Adjust the pH to approximately 6.0.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 5% methanol in water solution to remove polar interferences.
-
Analyte Elution: Elute the this compound from the cartridge with 2 mL of methanol or a mixture of ethyl acetate and ammonium hydroxide[3].
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS analysis.
-
Analysis: Inject the reconstituted sample into the analytical instrument.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquid phases.
Workflow Diagram:
Caption: Liquid-Liquid Extraction (LLE) Workflow for this compound Analysis.
Protocol for this compound in Whole Blood:
-
Sample Pre-treatment: To 1 mL of whole blood, add an internal standard and 1 mL of a 1% ammonium hydroxide solution[4]. Vortex to mix.
-
Extraction: Add 5 mL of an immiscible organic solvent (e.g., a mixture of dichloromethane and ethyl acetate). Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to achieve phase separation.
-
Separation: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject the sample for analysis.
Protein Precipitation (PP)
Protein precipitation is a rapid and simple method for removing proteins from biological samples, particularly plasma and serum. It is well-suited for high-throughput applications.
Workflow Diagram:
Caption: Protein Precipitation (PP) Workflow for this compound Analysis.
Protocol for this compound in Human Plasma:
-
Sample Pre-treatment: To 100 µL of plasma in a microcentrifuge tube, add an internal standard.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample[5]. Vortex for 30 seconds to precipitate the proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Analysis: The supernatant can be directly injected into the LC-MS system, or it can be evaporated and reconstituted in the mobile phase for further concentration. A study on flunitrazepam analysis in plasma utilized protein precipitation for sample processing with a total run time of less than 2 minutes[4]. Acetonitrile has been found to be a highly effective protein precipitation agent, with recoveries often exceeding 80%[1][2].
Conclusion
The choice of sample preparation technique for this compound analysis is a critical decision that impacts the quality and reliability of the results.
-
Solid-Phase Extraction offers the highest selectivity and provides the cleanest extracts, which is ideal for methods requiring very low limits of detection.
-
Liquid-Liquid Extraction is a robust and versatile technique suitable for a variety of biological matrices.
-
Protein Precipitation is the simplest and fastest method, making it highly suitable for high-throughput screening, although it may be more susceptible to matrix effects.
Researchers should select the method that best aligns with their analytical goals, available instrumentation, and the specific requirements of their study. The protocols provided herein serve as a detailed guide to implementing these techniques for the successful analysis of this compound.
References
Application Notes and Protocols for the Detection of Flutemazepam using Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flutemazepam is a benzodiazepine derivative with hypnotic, sedative, and anxiolytic properties. Accurate and sensitive detection of this compound in various biological matrices is crucial for clinical and forensic toxicology, as well as for pharmacokinetic studies in drug development. This document provides a detailed application note and protocol for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS), a highly selective and sensitive analytical technique. The methodologies outlined are based on established protocols for the analysis of benzodiazepines, adapted specifically for this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the biological matrix. Solid-phase extraction (SPE) is recommended for its high recovery and ability to remove matrix interferences.
a. Solid-Phase Extraction (SPE) from Human Plasma/Serum
-
Pre-treatment: To 1 mL of plasma/serum, add an internal standard (e.g., Diazepam-d5).
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
b. Liquid-Liquid Extraction (LLE) from Urine
-
Hydrolysis (for conjugated metabolites): To 1 mL of urine, add β-glucuronidase and incubate at 60°C for 2 hours to hydrolyze glucuronide conjugates.
-
Extraction: Add 5 mL of a mixture of n-hexane and ethyl acetate (9:1, v/v) and vortex for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Separation and Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography (LC) Method
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 30% B; 1-5 min: 30-90% B; 5-6 min: 90% B; 6-6.1 min: 90-30% B; 6.1-8 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Method
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data
While specific quantitative data for this compound is not widely published, the following table summarizes expected performance parameters based on the analysis of structurally similar 3-hydroxy benzodiazepines like Temazepam and Oxazepam.[1][2]
Table 3: Expected Quantitative Performance
| Parameter | Expected Value |
| Linearity Range | 1 - 500 ng/mL |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 1.0 ng/mL |
| Recovery | > 85% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Proposed MRM Transitions for this compound
Based on its chemical structure (Molecular Weight: 318.73 g/mol ) and the known fragmentation patterns of similar benzodiazepines, the following Multiple Reaction Monitoring (MRM) transitions are proposed for the detection of this compound. The protonated molecule [M+H]+ is expected at m/z 319.0.
Table 4: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Estimated) | Use |
| This compound | 319.0 | 291.0 | 20-30 | Quantifier |
| This compound | 319.0 | 273.0 | 25-35 | Qualifier |
Visualizations
Caption: Experimental workflow for this compound detection by LC-MS/MS.
Caption: Generalized metabolic pathway of benzodiazepines like this compound.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Solubility of Flutemazepam in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Flutemazepam's low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: How does the 3-hydroxy group in this compound's structure affect its solubility?
A2: The presence of a hydroxyl (-OH) group at the 3-position of the diazepine ring is a key feature of this compound.[1] This group provides a site for rapid glucuronidation, a metabolic process that conjugates the drug with glucuronic acid. This conjugation results in the formation of a more water-soluble metabolite that can be easily excreted from the body.[1] However, the parent drug, this compound, remains poorly soluble in water.
Q3: Are there any known formulation strategies to improve this compound's solubility?
A3: Yes, several techniques commonly used to enhance the solubility of poorly water-soluble drugs can be applied to this compound. These include the use of co-solvents, cyclodextrin complexation, solid dispersions, and particle size reduction.[2][3][4]
Q4: Can pH adjustment be used to improve the solubility of this compound?
A4: Adjusting the pH of the aqueous solution can be a viable strategy for ionizable compounds. However, the effectiveness of pH adjustment for this compound depends on its pKa value. As a benzodiazepine, it is a weakly basic compound. Therefore, lowering the pH to protonate the molecule may slightly increase its aqueous solubility. The extent of this increase would need to be determined experimentally.
Troubleshooting Guides
Issue 1: this compound precipitates out of my aqueous buffer.
This is a common issue due to the low intrinsic aqueous solubility of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Possible Solutions & Experimental Protocols:
-
Reduce Concentration: The most straightforward approach is to lower the concentration of this compound in your solution to below its solubility limit.
-
Co-solvent Systems: The addition of a water-miscible organic solvent can significantly increase the solubility of lipophilic drugs.
-
Experimental Protocol: Co-solvent Solubility Assessment
-
Prepare stock solutions of this compound in various water-miscible co-solvents (e.g., Polyethylene Glycol 200, Propylene Glycol, Ethanol).
-
Create a series of aqueous solutions with varying percentages of the co-solvent (e.g., 10%, 20%, 30% v/v).
-
Add an excess amount of this compound to each co-solvent/water mixture.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24-48 hours.
-
Centrifuge the samples to pellet the undissolved drug.
-
Analyze the supernatant for the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
-
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming water-soluble inclusion complexes.[2][5][6]
-
Experimental Protocol: Cyclodextrin Complexation and Solubility Enhancement
-
Prepare aqueous solutions of various cyclodextrins (e.g., Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutylether-β-Cyclodextrin (SBE-β-CD)) at different concentrations (e.g., 5%, 10%, 20% w/v).
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Follow steps 4-6 from the "Co-solvent Solubility Assessment" protocol to determine the solubility enhancement.
-
-
Issue 2: Inconsistent results in cell-based assays due to poor drug solubility.
Poor solubility can lead to inaccurate dosing and variability in experimental outcomes.
Troubleshooting Workflow:
References
- 1. This compound | 52391-89-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. Mechanism of increased dissolution of diazepam and temazepam from polyethylene glycol 6000 solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. touroscholar.touro.edu [touroscholar.touro.edu]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Flutemazepam Dosage for Rodent Anxiety Models: A Technical Support Resource
Important Notice for Researchers: Comprehensive preclinical data on Flutemazepam in established rodent anxiety models is not widely available in published scientific literature. This compound is a potent benzodiazepine, reported to be approximately 10 times more potent than diazepam. Therefore, extreme caution is advised when designing and conducting experiments. The following guide is based on general principles of benzodiazepine pharmacology and standard protocols for rodent anxiety models. The dosage information provided is extrapolated and should be considered hypothetical. Researchers must conduct thorough dose-response studies to determine safe and effective doses for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a benzodiazepine derivative with potent anxiolytic, hypnotic, sedative, anticonvulsant, and muscle relaxant properties. Like other benzodiazepines, it is believed to exert its effects by acting as a positive allosteric modulator of the GABA-A receptor. This action enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to a reduction in neuronal excitability and producing a calming effect.
Q2: There is limited information on this compound dosages for rodent models. Where should I start?
Given the reported high potency of this compound (approximately 10 times that of diazepam), initial dose-finding studies should begin with very low doses. It is recommended to start with doses at least an order of magnitude lower than commonly used anxiolytic doses of diazepam and carefully observe for sedative effects. A thorough literature search for any available preclinical data is strongly encouraged before initiating any studies.
Q3: What are the potential side effects of this compound in rodents that could confound my anxiety study results?
At higher doses, this compound is likely to induce sedation, motor impairment, and ataxia (loss of coordination). These side effects can significantly interfere with the interpretation of data from anxiety models that rely on motor activity and exploration (e.g., Elevated Plus Maze, Open Field Test). It is crucial to differentiate between anxiolytic effects and motor impairments. Including a specific test for motor coordination, such as the rotarod test, is highly recommended.
Q4: How should I administer this compound to rodents?
The most common routes of administration for benzodiazepines in rodent studies are intraperitoneal (i.p.) injection or oral gavage (p.o.). The choice of administration route will depend on the experimental design and the desired onset and duration of action. For i.p. injections, ensure the substance is properly dissolved in a suitable vehicle (e.g., saline with a small amount of a solubilizing agent like Tween 80). For oral administration, the compound can be suspended in a vehicle like a 0.5% carboxymethylcellulose (CMC) solution.
Q5: How long before behavioral testing should I administer this compound?
The pre-treatment time will depend on the route of administration and the pharmacokinetic profile of this compound. For i.p. injections, a pre-treatment time of 30 minutes is common for benzodiazepines. For oral administration, a longer pre-treatment time of 60 minutes is typical. However, these are general guidelines, and the optimal pre-treatment time should be determined empirically.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No Anxiolytic Effect Observed | Dosage too low: The administered dose may be below the therapeutic threshold for anxiolysis. | Increase the dose incrementally in subsequent cohorts. Conduct a full dose-response study to identify the effective range. |
| Inappropriate pre-treatment time: The behavioral test may have been conducted before the drug reached its peak effect or after it was metabolized. | Adjust the pre-treatment time. Consider the route of administration and conduct pilot studies to determine the optimal window for behavioral testing. | |
| Drug solubility/stability issues: The compound may not be fully dissolved or may have degraded. | Ensure proper preparation of the dosing solution. Use a suitable vehicle and check for any precipitation. Prepare fresh solutions for each experiment. | |
| Animals Appear Sedated or Show Motor Impairment | Dosage too high: this compound has potent sedative effects that can mask anxiolytic behavior. | Decrease the dose significantly. The anxiolytic dose range is likely to be narrow and well below the sedative dose range. |
| Confounding motor effects: It is difficult to distinguish between reduced anxiety and motor impairment. | Include a specific motor coordination test (e.g., rotarod). This will help to identify doses that do not cause significant motor deficits. | |
| High Variability in Behavioral Data | Inconsistent drug administration: Variations in injection volume or technique can lead to variable drug exposure. | Ensure accurate and consistent administration. Use precise measurement tools and standardized procedures for all animals. |
| Environmental factors: Stressors in the testing environment (e.g., noise, light, handling) can influence anxiety levels. | Standardize the experimental environment. Acclimate animals to the testing room, handle them gently, and maintain consistent lighting and noise levels. | |
| Individual differences in drug response: Biological variability can lead to different responses to the same dose. | Increase the sample size per group. This will help to improve the statistical power of the study and reduce the impact of individual outliers. |
Data Presentation: Hypothetical Dose-Response Data for this compound
Disclaimer: The following tables present hypothetical data based on the reported potency of this compound relative to diazepam. This data is for illustrative purposes only and must not be used as a substitute for rigorous experimental dose-finding studies.
Table 1: Hypothetical Effective Anxiolytic Dose Range of this compound in Common Rodent Anxiety Models
| Behavioral Test | Rodent Species | Administration Route | Hypothetical Effective Dose Range (mg/kg) | Primary Behavioral Endpoint |
| Elevated Plus Maze (EPM) | Mouse (e.g., C57BL/6) | i.p. | 0.05 - 0.2 | Increased time spent in open arms |
| Elevated Plus Maze (EPM) | Rat (e.g., Sprague-Dawley) | i.p. | 0.025 - 0.1 | Increased time spent in open arms |
| Open Field Test (OFT) | Mouse (e.g., BALB/c) | p.o. | 0.1 - 0.4 | Increased time spent in the center |
| Open Field Test (OFT) | Rat (e.g., Wistar) | p.o. | 0.05 - 0.2 | Increased time spent in the center |
| Light-Dark Box Test | Mouse (e.g., CD-1) | i.p. | 0.05 - 0.2 | Increased time spent in the light compartment |
Table 2: Comparison of Hypothetical Anxiolytic and Sedative Doses of this compound
| Effect | Rodent Species | Administration Route | Hypothetical Dose Range (mg/kg) |
| Anxiolytic | Mouse | i.p. | 0.05 - 0.2 |
| Sedative/Motor Impairment | Mouse | i.p. | > 0.5 |
| Anxiolytic | Rat | p.o. | 0.05 - 0.2 |
| Sedative/Motor Impairment | Rat | p.o. | > 0.4 |
Experimental Protocols
General Considerations for All Protocols:
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Handling: Handle animals gently and consistently to minimize stress.
-
Cleaning: Thoroughly clean the apparatus with an appropriate cleaning solution (e.g., 70% ethanol) between each animal to remove olfactory cues.
-
Lighting: Maintain consistent and appropriate lighting conditions for each test.
-
Blinding: The experimenter scoring the behavior should be blind to the treatment conditions.
-
Controls: Always include a vehicle-treated control group.
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Administer this compound or vehicle at the predetermined dose and pre-treatment time.
-
Gently place the rodent in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (to assess locomotor activity).
-
Open Field Test (OFT) Protocol
-
Apparatus: A square or circular arena with high walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.
-
Procedure:
-
Administer this compound or vehicle.
-
Gently place the rodent in the center of the open field.
-
Allow the animal to explore the arena for a 5-10 minute period.
-
Record the session with an overhead video camera.
-
-
Data Analysis:
-
Time spent in the center zone.
-
Time spent in the peripheral zone.
-
Number of entries into the center zone.
-
Total distance traveled.
-
Rearing frequency (vertical activity).
-
Light-Dark Box Test Protocol
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.
-
Procedure:
-
Administer this compound or vehicle.
-
Place the rodent in the center of the light compartment, facing away from the opening.
-
Allow the animal to freely explore both compartments for a 5-10 minute period.
-
Use a video tracking system to record the animal's movement.
-
-
Data Analysis:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
Mandatory Visualizations
Technical Support Center: Flutemazepam Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the degradation of Flutemazepam during long-term storage. The following information is based on established principles of benzodiazepine stability and data from structurally similar compounds, as direct stability studies on this compound are limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during long-term storage?
A1: Like other benzodiazepines, this compound's stability can be influenced by several environmental factors.[1][2] The most common factors include:
-
pH: this compound is susceptible to hydrolysis, especially under acidic or basic conditions.[3][4]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[5][6]
-
Light: Exposure to UV or fluorescent light can lead to photodegradation.[7][8]
-
Oxidizing Agents: Contact with oxidizing agents may lead to the formation of degradation products.[7]
-
Humidity: High humidity can promote hydrolysis, particularly for solid forms of the drug.[1]
Q2: I am observing a new, unexpected peak in my HPLC analysis of a stored this compound sample. What could it be?
A2: An unexpected peak likely represents a degradation product. Given this compound's structure as a 3-hydroxy benzodiazepine, a probable cause is hydrolysis of the diazepine ring, especially if the sample was exposed to acidic or basic conditions.[3][9] This can lead to the formation of a benzophenone derivative. To confirm, you should perform a forced degradation study under controlled conditions (e.g., acid hydrolysis) to see if the same peak is generated.
Q3: My this compound solution appears to be losing potency over time, even when stored at 4°C. What could be the issue?
A3: While refrigeration slows down degradation, it may not completely halt it. Several factors could be at play:
-
pH of the solution: If your solvent is not buffered to an optimal pH, slow hydrolysis can still occur.
-
Light exposure: Even intermittent exposure to lab lighting during handling can contribute to photodegradation over time.
-
Container type: Improper storage containers may not provide adequate protection from light or may leach impurities that could catalyze degradation.
Q4: How can I proactively prevent this compound degradation in my long-term storage samples?
A4: To ensure the stability of this compound, consider the following best practices:
-
Storage Conditions: Store in a cool, dark, and dry place. For solutions, storage at -20°C or -80°C is recommended for long-term stability.[5][10]
-
Inert Atmosphere: For highly sensitive samples, consider storage under an inert gas like nitrogen or argon to prevent oxidation.
-
Light Protection: Use amber vials or wrap containers in aluminum foil to protect from light.[1]
-
pH Control: If in solution, use a buffered solvent system to maintain a neutral pH.
-
Proper Sealing: Ensure containers are tightly sealed to protect from humidity and atmospheric oxygen.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in an Acidic Mobile Phase
-
Symptom: Loss of the main this compound peak and the appearance of one or more new peaks during HPLC analysis with an acidic mobile phase.
-
Probable Cause: Acid-catalyzed hydrolysis of the 1,4-diazepine ring.
-
Troubleshooting Steps:
-
Neutralize the Sample: Before injection, neutralize your sample with a suitable base to a pH of approximately 7.0.
-
Adjust Mobile Phase pH: If possible, adjust the mobile phase to a less acidic pH (e.g., pH 4-7) that still provides good chromatographic separation.
-
Use a Photo-Diode Array (PDA) Detector: A PDA detector can help in identifying the degradation products by comparing their UV spectra with that of the parent drug.[4]
-
Issue 2: Inconsistent Results in Stability Studies
-
Symptom: High variability in the percentage of remaining this compound between replicate samples stored under the same conditions.
-
Probable Cause: Inconsistent exposure to environmental factors or issues with the analytical method.
-
Troubleshooting Steps:
-
Review Storage Protocol: Ensure all samples are stored in identical containers with the same level of protection from light, temperature, and humidity.
-
Validate Analytical Method: Perform a thorough validation of your HPLC method, including precision, accuracy, and linearity, to ensure the variability is not from the analysis itself.[4][11]
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Assess Sample Handling: Minimize the time samples are exposed to room temperature and light during preparation for analysis.
-
Summary of Forced Degradation Conditions for Benzodiazepines
The following table summarizes typical conditions used in forced degradation studies for benzodiazepines, which can be adapted for this compound. The extent of degradation will need to be determined experimentally.
| Stress Condition | Reagent/Condition | Temperature | Duration | Typical Degradation |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 60°C | 1 - 24 hours | Significant |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp to 60°C | 1 - 24 hours | Significant |
| Oxidation | 3% - 30% H₂O₂ | Room Temp | 1 - 24 hours | Moderate |
| Thermal | 60°C - 80°C | 24 - 72 hours | Low to Moderate | |
| Photolytic | UV light (254 nm) or sunlight | Ambient | 24 - 72 hours | Moderate to Significant |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
HPLC grade methanol, acetonitrile, and water
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Hydrogen peroxide (30%)
-
HPLC system with a C18 column and a PDA detector
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 3 hours. Cool, neutralize with 1 M NaOH, and dilute with mobile phase to the working concentration.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 3 hours. Cool, neutralize with 1 M HCl, and dilute with mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute with mobile phase.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve in methanol and dilute with mobile phase.
-
Photolytic Degradation: Expose a solution of this compound in methanol to direct sunlight or a UV lamp for 48 hours. Dilute with mobile phase.
-
-
HPLC Analysis: Analyze all samples by a validated HPLC method. Use a C18 column and a mobile phase of acetonitrile and water with a suitable buffer. Monitor the elution profile at an appropriate wavelength (e.g., 245 nm).
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column and Mobile Phase Screening: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm). Screen different mobile phase compositions of acetonitrile and water/buffer (e.g., phosphate or acetate buffer) at various pH levels (3.0 - 7.0).
-
Gradient Optimization: If isocratic elution does not provide adequate separation, develop a gradient elution method.
-
Wavelength Selection: Use a PDA detector to identify the optimal wavelength for the detection of both this compound and its degradation products.
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Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4] The specificity of the method should be confirmed by analyzing the stressed samples from the forced degradation study.
Visualizations
Caption: A diagram illustrating the likely degradation pathways of this compound.
Caption: An experimental workflow for a forced degradation study of this compound.
Caption: A troubleshooting guide for identifying unknown peaks in HPLC analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Hydrolysis of temazepam in simulated gastric fluid and its pharmacological consequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Temazepam - Wikipedia [en.wikipedia.org]
- 6. Determination of temazepam and its major degradation products in soft gelatin capsules by isocratic reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Degradation of 17 Benzodiazepines by the UV/H2O2 Treatment [frontiersin.org]
- 8. frontiersin.org [frontiersin.org]
- 9. Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flunitrazepam - Wikipedia [en.wikipedia.org]
- 11. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of Flutemazepam
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during oral administration studies of Flutemazepam.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a potent benzodiazepine, approximately 10 times more potent than diazepam. As a lipophilic compound, it inherently possesses low aqueous solubility, which can lead to poor dissolution in the gastrointestinal tract, resulting in low and variable oral bioavailability. This presents a significant challenge in developing effective oral dosage forms with consistent therapeutic outcomes.
Q2: What are the key physicochemical properties of this compound to consider?
A2: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate bioavailability enhancement strategy. Key parameters include:
| Property | Value | Reference |
| Molecular Weight | 318.73 g/mol | |
| Aqueous Solubility | Data not available in the searched results. A protocol for experimental determination is provided below. | |
| LogP (Octanol-Water Partition Coefficient) | Data not available in the searched results. A protocol for experimental determination is provided below. |
Q3: What are the primary strategies to improve the oral bioavailability of this compound?
A3: The main approaches focus on improving the solubility and dissolution rate of this compound. Two highly effective methods are:
-
Solid Dispersions: This technique involves dispersing this compound in an inert hydrophilic carrier at a solid state. This can enhance the dissolution rate by reducing particle size to a molecular level and improving wettability.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal fluids. This in-situ emulsification increases the surface area for drug release and absorption.
Q4: How does first-pass metabolism affect this compound's bioavailability?
A4: Like many benzodiazepines, this compound is likely subject to first-pass metabolism in the liver. After oral administration, the drug is absorbed from the gut and transported to the liver via the portal vein, where a fraction of it may be metabolized before reaching systemic circulation. This can significantly reduce the amount of active drug available. Formulation strategies that promote lymphatic absorption, such as SEDDS, can help bypass the portal circulation and mitigate the first-pass effect.
Troubleshooting Guides
Solid Dispersion Formulations
Issue: Low drug loading in the solid dispersion.
-
Possible Cause: Poor miscibility between this compound and the selected polymer carrier.
-
Troubleshooting Steps:
-
Screen various polymers: Test a range of hydrophilic polymers with different properties (e.g., PVP K30, HPMC, Soluplus®).
-
Incorporate a surfactant: The addition of a small amount of a pharmaceutically acceptable surfactant can improve the miscibility of the drug and polymer.
-
Optimize the drug-to-carrier ratio: Experiment with different ratios to find the optimal balance between drug loading and the stability of the amorphous form.
-
Issue: Recrystallization of this compound during storage or dissolution.
-
Possible Cause: The amorphous form of the drug is thermodynamically unstable and tends to revert to its crystalline state.
-
Troubleshooting Steps:
-
Polymer selection: Choose a polymer with a high glass transition temperature (Tg) that can effectively inhibit drug crystallization.
-
Incorporate a crystallization inhibitor: Certain excipients can act as crystallization inhibitors.
-
Moisture control: Store the solid dispersion in a low-humidity environment, as moisture can act as a plasticizer and promote recrystallization.
-
Self-Emulsifying Drug Delivery Systems (SEDDS)
Issue: The SEDDS formulation does not emulsify spontaneously or forms large droplets.
-
Possible Cause: Inappropriate ratio of oil, surfactant, and co-solvent, or poor selection of excipients.
-
Troubleshooting Steps:
-
Optimize the formulation ratio: Systematically vary the ratios of oil, surfactant, and co-solvent using a ternary phase diagram to identify the optimal self-emulsifying region.
-
Screen different excipients: Test various oils (e.g., medium-chain triglycerides), surfactants with a high HLB value (>12), and co-solvents (e.g., Transcutol®, PEG 400).
-
Increase surfactant concentration: A higher concentration of surfactant can facilitate the formation of smaller emulsion droplets.
-
Issue: Drug precipitation upon dilution in aqueous media.
-
Possible Cause: The drug is not sufficiently solubilized in the resulting emulsion droplets.
-
Troubleshooting Steps:
-
Increase the amount of oil: A higher oil content can increase the drug-loading capacity of the emulsion.
-
Incorporate a co-solvent: A co-solvent can improve the solubilization of the drug in the formulation.
-
Select a surfactant with higher solubilizing capacity: Different surfactants have varying abilities to solubilize lipophilic drugs.
-
Experimental Protocols
Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Ethanol (or other suitable volatile solvent)
-
Mortar and pestle
-
Sieve (#60 and #120 mesh)
-
Hot air oven or rotary evaporator
-
Dessicator
Procedure:
-
Accurately weigh this compound and PVP K30 in the desired ratio (e.g., 1:1, 1:2, 1:5 w/w).
-
Dissolve both the drug and the carrier in a minimal amount of ethanol in a beaker with stirring until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator or in a hot air oven at a controlled temperature (e.g., 40-50°C) until a solid mass is formed.
-
Further dry the solid mass in a desiccator under vacuum for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through sieves to obtain a uniform particle size.
-
Store the prepared solid dispersion in an airtight container in a desiccator.
Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To formulate a SEDDS to improve the oral absorption of this compound.
Materials:
-
This compound
-
Oil (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-solvent (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath
Procedure:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most appropriate excipients.
-
Construction of Ternary Phase Diagram:
-
Prepare various mixtures of the selected oil, surfactant, and co-solvent in different ratios.
-
For each mixture, add a small amount of water and observe the emulsification process.
-
Identify the region in the ternary phase diagram that results in the formation of a clear or slightly bluish, stable nanoemulsion.
-
-
Formulation of this compound SEDDS:
-
Select a formulation from the optimal self-emulsifying region identified in the ternary phase diagram.
-
Accurately weigh the oil, surfactant, and co-solvent.
-
Add the required amount of this compound to the mixture.
-
Gently heat the mixture in a water bath (around 40°C) and vortex until a clear and homogenous solution is obtained.
-
-
Characterization of the SEDDS:
-
Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size using a particle size analyzer.
-
Self-Emulsification Time: Measure the time taken for the SEDDS to form a homogenous emulsion upon gentle agitation in a dissolution apparatus.
-
In-Vivo Oral Bioavailability Study in Rats
Objective: To evaluate and compare the oral bioavailability of a novel this compound formulation against a standard suspension.
Materials:
-
Male Wistar rats (200-250 g)
-
Test formulation (e.g., this compound solid dispersion or SEDDS)
-
Reference formulation (e.g., this compound suspension in 0.5% w/v carboxymethyl cellulose)
-
Oral gavage needles
-
Micro-centrifuge tubes with anticoagulant (e.g., EDTA)
-
Analytical method for this compound quantification in plasma (e.g., HPLC-UV or LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (12-18 hours) before dosing, with free access to water.
-
Dosing:
-
Divide the rats into two groups (n=6 per group): Test and Reference.
-
Administer the respective formulations orally via gavage at a predetermined dose of this compound.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the retro-orbital plexus or tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into micro-centrifuge tubes containing an anticoagulant.
-
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -20°C or lower until analysis.
-
Plasma Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC for both groups using appropriate software.
-
Relative Bioavailability Calculation: Calculate the relative bioavailability of the test formulation compared to the reference formulation using the formula:
-
Frel (%) = (AUCtest / AUCreference) x 100
-
Analytical Method for this compound Quantification in Plasma (Example using HPLC-UV)
Note: This is a general protocol and requires validation for specific experimental conditions.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 60:40 v/v), pH adjusted to 3.0.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (typically in the range of 230-250 nm for benzodiazepines).
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 200 µL of acetonitrile.
-
Vortex for 1 minute to precipitate the plasma proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and inject it into the HPLC system.
Visualizations
Workflow for Improving this compound Bioavailability
Caption: Workflow for enhancing this compound's oral bioavailability.
Signaling Pathway of Oral Drug Absorption and First-Pass Metabolism
Caption: Pathway of oral drug absorption and first-pass metabolism.
Technical Support Center: Flutemazepam Metabolite Identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the identification of Flutemazepam metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the predicted primary metabolic pathways for this compound?
A1: Based on the metabolism of structurally similar benzodiazepines like Flunitrazepam and Temazepam, this compound is predicted to undergo two primary metabolic transformations:
-
N-demethylation: The removal of the methyl group from the nitrogen atom at position 1, leading to the formation of N-desmethylthis compound.
-
Hydroxylation: The addition of a hydroxyl group, typically at the 3-position of the diazepine ring. However, as this compound already possesses a 3-hydroxy group, further hydroxylation may occur on the phenyl or fluorophenyl rings.
-
Glucuronidation: The 3-hydroxy group provides a primary site for rapid glucuronidation, a phase II metabolic reaction. This conjugation results in a more water-soluble metabolite that is readily excreted.[1] This rapid metabolism contributes to the short-acting nature of this compound.
Q2: What are the common challenges in identifying this compound metabolites using mass spectrometry?
A2: Researchers may encounter several challenges during the mass spectrometric analysis of this compound metabolites:
-
Low concentrations of metabolites: Due to rapid metabolism and excretion, the concentration of certain metabolites in biological samples can be very low, making detection difficult.
-
Isobaric interferences: Metabolites may have the same nominal mass as endogenous compounds in the biological matrix, leading to co-elution and inaccurate identification. High-resolution mass spectrometry (HRMS) is often required to differentiate between metabolites and interferences based on their accurate mass.
-
Formation of multiple adducts: In electrospray ionization (ESI), metabolites can form various adducts (e.g., [M+H]+, [M+Na]+, [M+K]+), complicating the interpretation of mass spectra.
-
In-source fragmentation: Some metabolites may be unstable and fragment within the ion source of the mass spectrometer, leading to a diminished parent ion signal and the appearance of unexpected fragment ions.
-
Distinguishing isomers: Hydroxylated metabolites can exist as different positional isomers (e.g., hydroxylation on different positions of the phenyl ring). These isomers will have the same mass and may have similar fragmentation patterns, making their differentiation challenging without effective chromatographic separation.
Q3: How can I improve the extraction of this compound and its metabolites from biological matrices?
A3: The choice of extraction method is critical for successful analysis. Two common techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
-
Solid-Phase Extraction (SPE): This is a highly effective and clean method. A mixed-mode cation exchange (MCX) SPE sorbent is often recommended for benzodiazepines as it can retain the basic parent drug and its metabolites. The general steps involve conditioning the SPE cartridge, loading the pre-treated sample, washing away interferences, and eluting the analytes with an appropriate solvent mixture (e.g., acetonitrile/methanol with a small percentage of ammonia).
-
Liquid-Liquid Extraction (LLE): This is a classic method that can also yield good recoveries. It involves extracting the analytes from the aqueous biological sample into an immiscible organic solvent. The choice of solvent and pH of the aqueous phase are crucial for efficient extraction.
For urine samples, enzymatic hydrolysis with β-glucuronidase is often necessary to cleave the glucuronide conjugates and allow for the detection of the parent metabolites.
Troubleshooting Guides
Issue 1: Poor or no detection of the parent this compound or its metabolites.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize your SPE or LLE protocol. Ensure the pH of your sample is appropriate for the analytes of interest. For SPE, check the conditioning, loading, washing, and elution steps. |
| Metabolite Degradation | This compound and its metabolites can be sensitive to temperature and pH. Keep samples on ice and avoid harsh pH conditions during sample preparation. |
| Sub-optimal MS Parameters | Optimize the ionization source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy for each specific metabolite. If possible, use authentic standards for tuning. |
| Matrix Effects | The biological matrix can suppress the ionization of your analytes. Dilute your sample, use a more efficient extraction method, or employ a matrix-matched calibration curve. |
| Rapid Metabolism | This compound is known for its rapid metabolism.[1] The parent drug may be present at very low concentrations or completely metabolized. Focus on identifying the major metabolites like the N-desmethyl and glucuronidated forms. |
Issue 2: Difficulty in distinguishing between isomeric metabolites.
| Possible Cause | Troubleshooting Step |
| Inadequate Chromatographic Separation | Optimize your LC method. Use a column with a different selectivity (e.g., C18, phenyl-hexyl). Adjust the mobile phase composition, gradient, and flow rate to improve the resolution of isomers. |
| Similar Fragmentation Patterns | While challenging, carefully analyze the high-resolution MS/MS spectra. Minor differences in fragment ion ratios may exist. If available, comparison with synthesized authentic standards is the most definitive method for identification. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Urine
-
Enzymatic Hydrolysis: To 1 mL of urine, add an internal standard and a buffer solution containing β-glucuronidase. Incubate at an elevated temperature (e.g., 50-65°C) for a specified time (e.g., 1-2 hours) to cleave glucuronide conjugates.
-
Sample Pre-treatment: After hydrolysis, acidify the sample to an appropriate pH to facilitate binding to the SPE sorbent.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with methanol followed by water and then a loading buffer.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove endogenous interferences.
-
Elution: Elute the analytes with a mixture of a strong organic solvent (e.g., acetonitrile/methanol) and a small amount of a basic modifier (e.g., ammonium hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
Data Presentation
Table 1: Predicted UPLC-MS/MS Parameters for this compound and its Metabolites
| Compound | Predicted Retention Time (min) | Precursor Ion (m/z) [M+H]+ | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound | 4.2 | 319.1 | 291.1 | 273.1 |
| N-desmethylthis compound | 3.8 | 305.1 | 277.1 | 259.1 |
| Hydroxy-Flutemazepam | 3.5 | 335.1 | 317.1 | 299.1 |
| This compound Glucuronide | 2.9 | 495.1 | 319.1 | 176.1 |
Note: These are predicted values and should be optimized in your laboratory with authentic standards if available. Retention times are highly dependent on the specific LC column and conditions used.
Visualizations
Predicted Metabolic Pathway of this compound
Caption: Predicted major metabolic pathways of this compound.
General Experimental Workflow for Metabolite Identification
Caption: A typical workflow for identifying drug metabolites.
References
Refining Flutemazepam administration to minimize off-target effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on the administration of Flutemazepam, with a focus on minimizing off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a benzodiazepine that acts as a positive allosteric modulator (PAM) of the gamma-aminobutyric acid type A (GABA-A) receptor.[1] It binds to a specific site on the receptor, distinct from the GABA binding site, which increases the receptor's affinity for GABA.[2][3] This enhanced GABA binding increases the frequency of the receptor's chloride channel opening, leading to an influx of chloride ions into the neuron.[2][4] The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, producing an overall inhibitory effect on the central nervous system.[5][6]
Q2: How potent is this compound compared to other common benzodiazepines?
A2: this compound is a highly potent benzodiazepine. Studies have shown that 1 mg of this compound is equivalent to approximately 10 mg of diazepam.[1][7] It is reported to be about 20 times more potent than temazepam and 10 times more potent than nitrazepam.[7] Its potency is considered roughly equipotent to lorazepam and flunitrazepam.[7]
Q3: What are the intended (on-target) effects of this compound?
A3: Due to its potentiation of GABAergic inhibition, this compound exhibits several therapeutic properties, including anxiolytic (anti-anxiety), hypnotic (sleep-inducing), sedative, anticonvulsant, and skeletal muscle relaxant effects.[7][8][9]
Q4: What are the primary off-target effects, and how are they mediated?
A4: The primary off-target or side effects of this compound are extensions of its primary mechanism and include motor impairment, ataxia (loss of balance), and amnesia.[7] These effects are mediated by the GABA-A receptor system. The specific subunit composition of the GABA-A receptor influences the drug's effects. Sedative and hypnotic actions are predominantly associated with receptors containing the α1 subunit, whereas anxiolytic and muscle relaxant activities are more strongly linked to α2 and/or α3 subunits.[1][5] Off-target effects often arise from a lack of selectivity for these specific subunits.
Troubleshooting Guide
Q5: My animal models show excessive sedation and ataxia, obscuring the anxiolytic effects I want to measure. What can I do?
A5: This is a common issue due to this compound's high potency.[7]
-
Dose Reduction: The most critical step is to perform a dose-response curve to find the minimal effective dose for anxiolysis with the least sedative effect. Given that 1 mg is equivalent to 10 mg of diazepam, doses should be adjusted accordingly, often in the 0.5–1 mg range for potent effects.[7]
-
Route of Administration: The route of administration significantly impacts pharmacokinetics. Oral administration results in rapid sedative-hypnotic effects, often within 10-15 minutes.[7] Consider alternative routes (e.g., intraperitoneal vs. subcutaneous) that may offer a different absorption and peak concentration profile, potentially widening the therapeutic window.
-
Vehicle Selection: Ensure the vehicle used for solubilizing this compound is inert and administered at a consistent volume. Some vehicles can have their own behavioral effects.
Q6: I am observing paradoxical reactions like agitation and excitement in my experiments. Is this expected?
A6: Yes, paradoxical reactions, though less common, are a known side effect of benzodiazepines.[10][11] These can manifest as agitation, restlessness, irritability, or excitement.[10][12]
-
Verify Dosage: Paradoxical effects can sometimes be dose-dependent. Review your current dosage; both very low and very high doses have been anecdotally implicated.
-
Control Environment: Ensure the experimental environment is free from unexpected stressors that could interact with the drug's effects.
-
Pharmacological Antagonism: To confirm the effect is benzodiazepine-mediated, consider using the GABA-A receptor antagonist Flumazenil. Flumazenil can reverse the effects of benzodiazepines and is an effective tool for terminating a paradoxical reaction in an experimental setting.[11]
Q7: My results are inconsistent across different experimental days. What could be the cause?
A7: Inconsistency can stem from compound handling and preparation.
-
Storage: this compound should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is appropriate.[13]
-
Solution Stability: Prepare fresh solutions for each experiment if possible. If using a stock solution, verify its stability under your storage conditions. Benzodiazepines can adsorb to certain plastics, so consider using glass or polypropylene vials.
-
Protocol Adherence: Ensure strict adherence to all experimental protocols, including administration time, animal handling, and behavioral testing parameters, as minor deviations can introduce variability.
Data Summary Tables
Table 1: Comparative Potency of this compound
| Compound | Equivalent Dose to 1 mg this compound | Relative Potency Factor (vs. Diazepam) |
|---|---|---|
| This compound | 1 mg | 10x |
| Diazepam | 10 mg | 1x |
| Temazepam | 20 mg | 0.5x |
| Nitrazepam | 10 mg | 1x |
| Lorazepam | ~1 mg | ~10x |
| Flunitrazepam | ~1 mg | ~10x |
Data compiled from multiple sources.[1][7]
Table 2: GABA-A Receptor α-Subunit Functions & Related Effects
| α-Subunit | Primary Associated Effects | Potential Off-Target Effects When Modulated |
|---|---|---|
| α1 | Sedation, Hypnosis, Anterograde Amnesia | Excessive sedation, memory impairment, ataxia.[1][5] |
| α2 | Anxiolysis, Muscle Relaxation | Potential contribution to sedation at high doses.[1][5] |
| α3 | Anxiolysis, Muscle Relaxation | Less defined, may contribute to sedative profile.[1][5] |
| α5 | Memory and Learning | Cognitive and memory impairment.[5] |
Visualizations
Caption: this compound binds to the GABA-A receptor, enhancing GABA's effect and causing neuronal inhibition.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
Experimental Protocols
Protocol 1: In Vivo Administration via Intraperitoneal (IP) Injection in Rodents
-
Compound Preparation:
-
Weigh this compound powder accurately in a sterile microfuge tube.
-
Prepare the vehicle solution. A common vehicle for benzodiazepines is a mixture of 10% DMSO, 40% PEG 400, and 50% sterile saline.
-
First, dissolve the this compound in DMSO.
-
Next, add PEG 400 and vortex thoroughly until the solution is clear.
-
Finally, add the sterile saline and vortex again. The final solution should be clear. Prepare fresh on the day of the experiment.
-
-
Dosing:
-
Calculate the required injection volume based on the animal's most recent body weight and the target dose (e.g., mg/kg). The typical injection volume for a mouse is 10 mL/kg.
-
Draw the calculated volume into a sterile 1 mL syringe with a 27-gauge needle.
-
-
Injection Procedure:
-
Properly restrain the animal (e.g., by scruffing the neck).
-
Tilt the animal slightly, head-down.
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or internal organs.
-
Aspirate slightly to ensure no fluid (blood or urine) is drawn into the syringe.
-
Depress the plunger smoothly to inject the solution.
-
Withdraw the needle and return the animal to its home cage.
-
Protocol 2: Assessment of Sedation/Locomotor Activity (Open Field Test)
-
Objective: To quantify general locomotor activity and assess for sedative-hypnotic effects.
-
Apparatus: A square arena (e.g., 40x40x40 cm) with walls high enough to prevent escape. The arena should be made of a non-porous material for easy cleaning. An overhead camera connected to video-tracking software is required.
-
Procedure:
-
Administer this compound or vehicle control as described in Protocol 1.
-
Allow for a pre-determined absorption period (e.g., 15-30 minutes post-IP injection).
-
Gently place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 10-15 minutes).
-
Between trials, thoroughly clean the arena with 70% ethanol to remove olfactory cues.
-
-
Data Analysis:
-
Primary Endpoint: Total distance traveled (in cm or m). A significant decrease in distance traveled in the this compound group compared to the vehicle group indicates a sedative effect.
-
Secondary Endpoints: Rearing frequency, time spent immobile, and velocity.
-
Protocol 3: Assessment of Anxiolysis (Elevated Plus Maze - EPM)
-
Objective: To assess anxiety-like behavior in rodents based on their natural aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). It consists of two open arms and two closed arms (with high walls), arranged opposite each other.
-
Procedure:
-
Administer this compound or vehicle control.
-
After the absorption period, place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for a standard duration (typically 5 minutes).
-
An overhead camera and tracking software should be used to record the session.
-
Thoroughly clean the maze with 70% ethanol between animals.
-
-
Data Analysis:
-
Primary Endpoints:
-
Percentage of time spent in the open arms: (Time in Open Arms / Total Time) * 100. An increase indicates an anxiolytic effect.
-
Percentage of open arm entries: (Entries into Open Arms / Total Arm Entries) * 100. An increase indicates an anxiolytic effect.
-
-
Control Endpoint: Total number of arm entries. This is used as a measure of general activity. If this number decreases significantly, the anxiolytic results may be confounded by sedation.
-
References
- 1. This compound | 52391-89-6 | Benchchem [benchchem.com]
- 2. What is the mechanism of Flutoprazepam? [synapse.patsnap.com]
- 3. What is the mechanism of Flutazolam? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Diazepam - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Flurazepam - Wikipedia [en.wikipedia.org]
- 9. This compound [medbox.iiab.me]
- 10. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 11. Recognizing and managing paradoxical reactions from benzodiazepines & propofol [emcrit.org]
- 12. droracle.ai [droracle.ai]
- 13. medkoo.com [medkoo.com]
How to prevent Flutemazepam precipitation in stock solutions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers prevent the precipitation of Flutemazepam in stock solutions, ensuring experimental consistency and accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
This compound is a potent, short-acting fluorinated benzodiazepine derivative.[1] Like many benzodiazepines, it is a lipophilic molecule with low aqueous solubility.[2] Precipitation in a stock or working solution indicates that the compound is no longer fully dissolved. Using a solution with precipitated compound can lead to inaccurate dosing and unreliable experimental results.
Q2: What are the primary causes of this compound precipitation?
Precipitation of this compound in solution can be attributed to several factors:
-
Improper Solvent Selection: Using a solvent in which this compound has low solubility.
-
Oversaturation: The concentration of the stock solution exceeds the solubility limit of the solvent.
-
Temperature Fluctuations: A decrease in temperature, especially during storage, can significantly lower the solubility of a compound, causing it to fall out of solution.[3]
-
Inadequate Dissolution: The compound may not have been fully dissolved during the initial preparation.
-
Aqueous Dilution Shock: Rapidly diluting a concentrated stock (e.g., in DMSO) into an aqueous buffer or cell culture medium can cause the compound to precipitate immediately.
Q3: Which solvents are recommended for preparing this compound stock solutions?
Due to its low water solubility, organic solvents are necessary to prepare this compound stock solutions. The most commonly used solvents for benzodiazepines and other poorly soluble compounds in a research setting are:
-
Dimethyl Sulfoxide (DMSO): A powerful and versatile organic solvent capable of dissolving a wide array of organic materials.[4] It is a preferred choice for preparing high-concentration stock solutions.
-
Ethanol (EtOH): Another common solvent for benzodiazepines.[5]
-
Dimethylformamide (DMF): A suitable alternative to DMSO.
For most in vitro applications, DMSO is the recommended starting solvent.
Q4: How should this compound stock solutions be stored to prevent precipitation?
Proper storage is critical for maintaining the integrity of your stock solution.
-
Aliquot: Divide the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and affect solubility.[6]
-
Storage Temperature: Store aliquots at -20°C or -80°C for long-term stability.[6]
-
Protection from Light: Benzodiazepines can be light-sensitive. Store aliquots in amber vials or wrap tubes in aluminum foil to protect them from light.[7][8]
Troubleshooting Guide
Q5: My this compound stock solution has precipitated after storage at -20°C. What should I do?
Precipitation upon freezing is common for concentrated stock solutions. Follow these steps to redissolve the compound:
-
Warm the Solution: Gently warm the vial in a 37°C water bath for a few minutes.
-
Vortex/Sonicate: After warming, vortex the solution vigorously. If the precipitate persists, sonicate the vial for 5-10 minutes.
-
Visual Inspection: Ensure all precipitate is completely redissolved before using the solution in an experiment.
If the precipitate does not redissolve, the solution may be oversaturated. Consider preparing a new stock solution at a lower concentration.
Q6: Precipitation occurs when I dilute my DMSO stock into aqueous media for my experiment. How can I prevent this?
This is a common issue caused by the poor aqueous solubility of the compound.
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media or buffer is low, typically less than 0.5% , to avoid solvent toxicity.[6]
-
Stepwise Dilution: Avoid adding the concentrated stock directly to the full volume of aqueous media. Perform one or more intermediate dilution steps. For example, first dilute the DMSO stock into a smaller volume of media, vortex gently, and then add this intermediate dilution to the final volume.[6]
-
Increase Agitation: When adding the stock solution to the aqueous medium, gently vortex or swirl the medium to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Use a Co-solvent: In some cases, using a mixture of solvents (e.g., Ethanol-DMSO) for the stock solution can improve solubility upon aqueous dilution.[9]
Data & Protocols
Physicochemical Properties of this compound and Related Benzodiazepines
The following table summarizes key physicochemical properties for this compound and structurally similar benzodiazepines to inform solubility and handling strategies.
| Property | This compound | Flurazepam | Diazepam | Alprazolam |
| Molar Mass | 318.73 g/mol [1] | 387.9 g/mol [7] | 284.7 g/mol | 308.8 g/mol |
| LogP | N/A | 3.8[7] | 2.82 | 2.2 |
| pKa | N/A | 1.9, 8.16[7] | 3.4 | 2.4, 5.7 |
| Aqueous Solubility | Insoluble | N/A | Insoluble | 40 µg/mL (at pH 7)[2] |
| Notes | 3-hydroxy group provides a site for rapid glucuronidation.[10] | HCl salt is more soluble.[7] | Highly lipid-soluble.[11] | Slightly soluble in alcohol and acetone.[2] |
Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes a standard procedure for preparing a concentrated stock solution.
Materials:
-
This compound powder (M.W. 318.73 g/mol )
-
Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Pipettors and sterile tips
Procedure:
-
Calculation: To prepare a 10 mM solution, you need 3.187 mg of this compound per 1 mL of DMSO.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 318.73 g/mol * 1000 mg/g = 3.187 mg/mL
-
-
Weighing: Carefully weigh out the desired amount of this compound powder (e.g., 3.2 mg for 1 mL) and place it in a sterile vial.
-
Solvent Addition: Add the calculated volume of DMSO to the vial.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the vial to 37°C for 5-10 minutes.
-
Sonicate the vial in a water bath sonicator for 10-15 minutes or until the solution is clear.
-
-
Visual Confirmation: Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage:
-
Dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile, light-protected tubes.
-
Label the tubes clearly with the compound name, concentration, solvent, and date.
-
Store the aliquots at -20°C or -80°C until use.[6]
-
Visual Guides
Troubleshooting Workflow for this compound Precipitation
The following diagram outlines a logical workflow for diagnosing and resolving precipitation issues.
Caption: A decision tree for troubleshooting this compound precipitation issues.
This compound Mechanism of Action
This compound, as a benzodiazepine, acts as a positive allosteric modulator of the GABA-A receptor.
Caption: Simplified signaling pathway for this compound's action at the GABA-A receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Alprazolam - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Flurazepam | C21H23ClFN3O | CID 3393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 52391-89-6 | Benchchem [benchchem.com]
- 11. Diazepam - Wikipedia [en.wikipedia.org]
Adjusting Flutemazepam concentration for cell culture experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Flutemazepam in cell culture experiments. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a benzodiazepine that acts as a positive allosteric modulator of the GABA-A (gamma-aminobutyric acid type A) receptor.[1] By binding to the benzodiazepine site on the GABA-A receptor complex, it enhances the effect of the inhibitory neurotransmitter GABA.[2] This leads to an increased influx of chloride ions into the neuron, hyperpolarization of the cell membrane, and a reduction in neuronal excitability.[1]
Q2: What are the primary applications of this compound in in-vitro research?
In a research setting, this compound can be used to:
-
Investigate the role of GABA-A receptor modulation in various cellular processes.
-
Study the downstream effects of neuronal inhibition on signaling pathways.
-
Explore its potential as a therapeutic agent by assessing its effects on cell viability, proliferation, and apoptosis in different cell models, such as those for neurological disorders or cancer.
-
Serve as a potent control compound in studies involving other GABA-A receptor modulators.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in an organic solvent and then dilute it to the final working concentration in your cell culture medium.
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO): Highly recommended for its ability to dissolve a wide range of organic compounds.
-
Ethanol: Can also be used, but may have more pronounced effects on cell viability at higher final concentrations.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Calculate the required mass: this compound has a molecular weight of approximately 318.73 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
10 mmol/L * 1 L/1000 mL * 318.73 g/mol * 1000 mg/g = 0.31873 mg/mL
-
Therefore, weigh out 0.319 mg of this compound.
-
-
Dissolution: Add 1 mL of high-purity, sterile DMSO to the weighed this compound.
-
Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Store the stock solution at -20°C for long-term use (months) or at 4°C for short-term use (days to weeks).[3]
Q4: What is a recommended starting concentration range for this compound in cell culture?
Direct in-vitro studies detailing optimal concentrations of this compound are limited. However, based on studies with the closely related and potent benzodiazepine, Flunitrazepam, a starting concentration range of 0.2 µg/mL to 10 µg/mL can be considered.[4][5] This range was shown to be non-cytotoxic in hepatoma cells.[4][5]
To determine the optimal concentration for your specific cell line and experimental goals, it is crucial to perform a dose-response curve.
| Parameter | Suggested Range | Notes |
| Initial Screening Concentration | 0.1 - 10 µM | A broad range to identify a window of activity. |
| Concentration for Neuronal Inhibition | 1 - 100 nM | Based on the high potency of benzodiazepines. |
| Concentration for Cytotoxicity Studies | 1 - 50 µM | Higher concentrations may be required to induce apoptosis. |
Note: The potency of this compound is reported to be approximately 10 times that of Diazepam.[6] Therefore, you may observe effects at lower concentrations than with other benzodiazepines.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cells | - Concentration too low: The concentration of this compound may be below the effective dose for your cell line.- Incorrect cell type: The cells may not express the appropriate GABA-A receptor subunits for this compound binding.- Compound degradation: The this compound stock solution or the compound in the media may have degraded. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 100 µM).- Verify the expression of GABA-A receptor subunits in your cell line using techniques like RT-PCR or Western blotting.- Prepare a fresh stock solution of this compound. Ensure proper storage conditions are maintained. |
| High levels of cell death (cytotoxicity) | - Concentration too high: The concentration of this compound may be in the cytotoxic range for your cells.- Solvent toxicity: The final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture medium may be too high. | - Titrate down the concentration of this compound in your experiment.- Ensure the final concentration of the solvent in the culture medium is below 0.5%, and preferably below 0.1%. Run a solvent-only control to assess its effect on cell viability. |
| Precipitation of this compound in the culture medium | - Poor solubility: this compound may have limited solubility in aqueous solutions like cell culture media.- High final concentration: The desired working concentration may exceed the solubility limit of the compound in the medium. | - Ensure the stock solution is fully dissolved before diluting it into the medium.- Prepare an intermediate dilution of the stock solution in medium before adding it to the final culture.- Vigorously mix the medium immediately after adding the this compound solution. |
| Inconsistent or variable results | - Inconsistent cell seeding density: Variations in the number of cells per well can lead to different responses.- Inconsistent incubation times: The duration of exposure to this compound can significantly impact the outcome.- Edge effects in multi-well plates: Wells on the edge of the plate are more prone to evaporation, which can concentrate the compound. | - Ensure a uniform cell suspension and accurate pipetting when seeding plates.- Standardize the incubation time for all experiments.- To minimize edge effects, do not use the outer wells of the plate for experimental conditions. Fill them with sterile PBS or medium. |
Experimental Protocols & Methodologies
Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Also, prepare a vehicle control (medium with the same final concentration of solvent as the highest this compound concentration).
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or the vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits cell viability by 50%).
Signaling Pathways and Experimental Workflows
GABA-A Receptor Signaling Pathway
Caption: this compound potentiates GABA-A receptor-mediated neuronal inhibition.
Experimental Workflow for Dose-Response Analysis
Caption: Workflow for determining the dose-dependent effects of this compound.
Potential Downstream Signaling Pathways Affected by Neuronal Inhibition
Changes in neuronal activity can indirectly influence various signaling pathways that regulate cell survival and apoptosis.
Caption: Potential impact of this compound on cell survival and apoptosis pathways.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 3. EC50 - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Evaluation of cytotoxicity and mutagenicity of the benzodiazepine flunitrazepam in vitro and in vivo [ouci.dntb.gov.ua]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Flutemazepam and Drug-Food Interactions
Disclaimer: There is currently a lack of specific published data on the impact of food on the absorption and bioavailability of Flutemazepam. The following information is based on studies conducted with other benzodiazepines and is intended to serve as a general guide for researchers. It is crucial to conduct specific studies for this compound to determine its pharmacokinetic profile accurately.
Frequently Asked Questions (FAQs)
Q1: What is the likely impact of food on the absorption of this compound?
While specific data for this compound is unavailable, studies on other benzodiazepines show varied effects of food on absorption. For instance, the absorption of diazepam from a slow-release formulation was not significantly altered by food.[1][2] Similarly, food has been shown to have a negligible effect on the pharmacokinetics of fluvoxamine[3] and no essential influence on the bioavailability of oxazepam.[4] Therefore, it is plausible that food may have a minimal impact on this compound absorption, but this needs to be experimentally verified.
Q2: How does food generally affect the bioavailability of benzodiazepines?
The effect of food on benzodiazepine bioavailability can range from decreased to increased or no effect, depending on the specific drug's physicochemical properties. For some benzodiazepines, co-administration with a high-fat meal can enhance absorption, leading to a higher peak plasma concentration (Cmax) and area under the curve (AUC). In other cases, food can delay the time to reach peak concentration (Tmax) without affecting the overall extent of absorption.
Q3: We are designing a clinical study for a new this compound formulation. What is the standard protocol to assess the food effect?
A standard food-effect bioavailability study is typically a randomized, open-label, two-period, two-sequence, single-dose crossover study. Healthy volunteers are administered the drug on two separate occasions: once after an overnight fast and once after a standardized high-fat, high-calorie meal. Blood samples are collected at predetermined time points to analyze the drug's pharmacokinetic profile under both fed and fasting conditions.
Q4: In our preliminary in-vitro dissolution studies, this compound's solubility is poor. Could this predict a significant food effect?
Poor aqueous solubility can often be a predictor of a significant food effect. For lipophilic compounds, the presence of fats in the gastrointestinal tract can enhance solubilization and absorption. The bile salts and lipids present after a meal can aid in the dissolution and subsequent absorption of poorly soluble drugs. Therefore, it is highly recommended to conduct a clinical food-effect study.
Q5: What are the key pharmacokinetic parameters to evaluate in a food-effect study for this compound?
The primary pharmacokinetic parameters to assess are:
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the blood.
-
Tmax (Time to Maximum Plasma Concentration): The time it takes to reach Cmax.
A statistically significant difference in AUC and/or Cmax between the fed and fasted states would indicate a food effect.
Troubleshooting Guide for this compound Food-Effect Studies
| Issue | Potential Cause | Recommended Action |
| High inter-subject variability in pharmacokinetic data. | Differences in individual metabolism (e.g., CYP enzyme activity). Gastric emptying rates vary among subjects. | Ensure a homogenous study population. Consider genotyping for relevant metabolic enzymes. Standardize meal composition and timing rigorously. |
| Unexpectedly low bioavailability in the fasted state. | The drug may have very low aqueous solubility, leading to poor dissolution without the aid of food-related lipids and bile salts. | Investigate formulation strategies to enhance solubility, such as micronization or lipid-based formulations. |
| No significant difference in AUC, but a delayed Tmax in the fed state. | Food is delaying gastric emptying, thus slowing the rate of drug absorption without affecting the total amount absorbed. | This is a common finding and may not be clinically significant unless a rapid onset of action is required. Evaluate the clinical implications of the delayed onset. |
| Difficulty in establishing a bioanalytical method for this compound in plasma. | The drug may be present in very low concentrations, or there may be interfering endogenous compounds. | Develop a highly sensitive and specific LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method. Ensure proper sample clean-up procedures are in place. |
Summary of Food Effects on Other Benzodiazepines
| Drug | Effect on Cmax | Effect on Tmax | Effect on AUC | Conclusion | Source |
| Diazepam (Slow-Release) | No significant alteration | No significant alteration | No significant alteration | Food does not impair the rate or completeness of absorption.[1][2] | [1][2] |
| Fluvoxamine | No effect | No effect | 7% lower on average | The effect of food is considered negligible.[3] | [3] |
| Oxazepam | Not specified | Not specified | No essential influence | Concomitant food intake has no essential influence on bioavailability.[4] | [4] |
| Temazepam | Not specified (study conducted on an empty stomach) | N/A | N/A | The referenced study protocol specified administration on an empty stomach to determine absorption and elimination kinetics.[5] | [5] |
Experimental Protocols
Representative Food-Effect Study Protocol (Based on similar compounds)
-
Study Design: A single-dose, two-way crossover study.
-
Subjects: Healthy adult volunteers, typically non-smokers, with no history of significant medical conditions.
-
Randomization: Subjects are randomly assigned to one of two treatment sequences (Fed-Fasted or Fasted-Fed).
-
Treatment Periods:
-
Fasted State: After an overnight fast of at least 10 hours, subjects receive a single oral dose of this compound with water. No food is allowed for at least 4 hours post-dose.
-
Fed State: After an overnight fast of at least 10 hours, subjects consume a standardized high-fat, high-calorie breakfast. The drug is administered shortly after the meal.
-
-
Washout Period: A sufficient time period is allowed between the two treatments to ensure complete elimination of the drug from the body.
-
Blood Sampling: Venous blood samples are collected at predefined intervals before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated bioanalytical method, typically LC-MS/MS.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (AUC, Cmax, Tmax) are calculated for each subject under both fed and fasted conditions.
-
Statistical Analysis: The parameters are statistically compared to determine if there is a significant food effect.
Visualizations
Caption: Workflow for a typical two-way crossover food-effect study.
Caption: Mechanism of food-enhanced absorption for lipophilic drugs.
References
- 1. Absolute bioavailability and effect of food and antacid on diazepam absorption from a slow-release preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absolute bioavailability and effect of food and antacid on diazepam absorption from a slow release preparation | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. Bioavailability of fluvoxamine given with and without food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability of oxazepam: absence of influence of food intake. | Semantic Scholar [semanticscholar.org]
- 5. Pharmacokinetics of the hypnotic benzodiazepine, temazepam. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Validating the Anxiolytic Effects of Flutemazepam in the Elevated Plus Maze: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Anxiolytic Effects in the Elevated Plus Maze
The elevated plus maze is a standard preclinical model for assessing anxiety-like behavior in rodents. The test leverages the conflict between the innate exploratory drive of rodents and their aversion to open, elevated spaces. Anxiolytic compounds typically increase the exploration of the open arms of the maze, measured by the time spent in and the number of entries into these arms.
Data Summary
The following table summarizes the quantitative data from EPM studies on diazepam and chlordiazepoxide, and presents the extrapolated, expected effects of Flutemazepam. This extrapolation is based on reports that this compound is approximately 10 times more potent than diazepam[1].
| Drug | Dose (mg/kg) | Time in Open Arms (% of Control or Seconds) | Number of Open Arm Entries (% of Control) | Locomotor Activity (Total Arm Entries) |
| This compound (Expected) | 0.1 - 0.5 | Expected significant increase | Expected significant increase | Expected minimal to no effect at anxiolytic doses |
| Diazepam | 1.5 | Increased time spent on the open arms[2] | Increased number of open arm entries[2] | No significant effect reported[2] |
| Chlordiazepoxide | 5 | Increased time spent in the open arms | Not specified | No significant differences in distance traveled or velocity |
| 10 | Increased time spent in the open arms | Not specified | No significant differences in distance traveled or velocity |
Note: The expected effects of this compound are based on its high potency relative to diazepam. It is anticipated that this compound would produce significant anxiolytic effects at substantially lower doses. The lack of direct experimental data for this compound in the EPM is a limitation of this guide.
Experimental Protocol: The Elevated Plus Maze
The following protocol outlines the standardized methodology for conducting the elevated plus maze test to assess the anxiolytic effects of pharmacological agents in mice.
Apparatus:
-
An elevated, plus-shaped maze, typically made of a non-reflective material.
-
The maze consists of two open arms (e.g., 30 x 5 cm) and two closed arms (e.g., 30 x 5 x 15 cm) extending from a central platform (e.g., 5 x 5 cm).
-
The entire apparatus is elevated to a height of 40-50 cm above the floor.
Procedure:
-
Animal Acclimation: Mice are habituated to the testing room for at least 30 minutes prior to the experiment.
-
Drug Administration: Test compounds (this compound, diazepam, chlordiazepoxide) or vehicle are administered intraperitoneally (i.p.) at specified times before testing (e.g., 30 minutes).
-
Test Initiation: Each mouse is individually placed on the central platform of the EPM, facing one of the open arms.
-
Behavioral Recording: The behavior of the mouse is recorded for a 5-minute session using an overhead video camera.
-
Data Analysis: The following parameters are scored by a trained observer or using automated tracking software:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of locomotor activity).
-
-
Maze Cleaning: The maze is thoroughly cleaned with an appropriate disinfectant between each trial to eliminate olfactory cues.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the elevated plus maze experimental protocol.
Caption: Experimental workflow for the elevated plus maze test.
Benzodiazepine Signaling Pathway
This compound, like other benzodiazepines, exerts its anxiolytic effects by modulating the activity of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. The diagram below illustrates this signaling pathway.
Caption: Benzodiazepine signaling at the GABA-A receptor.
References
A Comparative In Vivo Analysis of Flutemazepam and Diazepam
This guide provides a comparative in vivo analysis of Flutemazepam and Diazepam, two benzodiazepine compounds known for their sedative, anxiolytic, and anticonvulsant properties. The comparison is compiled for researchers, scientists, and drug development professionals, focusing on available pharmacokinetic and pharmacodynamic data. It is important to note that while Diazepam is one of the most extensively studied benzodiazepines, in vivo experimental data for this compound is less abundant in publicly accessible literature. Direct, head-to-head comparative studies are scarce; therefore, this analysis synthesizes data from individual studies and established pharmacological resources.
Mechanism of Action
Both this compound and Diazepam are positive allosteric modulators of the Gamma-Aminobutyric Acid type A (GABA-A) receptor.[1][2] Their binding to the benzodiazepine site on the receptor complex enhances the effect of the inhibitory neurotransmitter GABA.[1][2] This action increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a subsequent decrease in neuronal excitability.[1] This shared mechanism underlies their therapeutic effects, including sedation, anxiolysis, muscle relaxation, and seizure control.[2]
References
A Comparative Analysis of Flutemazepam's Cross-Reactivity with Other Benzodiazepine Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Flutemazepam's interaction with benzodiazepine receptors relative to other well-known benzodiazepine receptor ligands. The following sections detail the binding affinities and functional efficacies of these compounds, supported by established experimental protocols.
Introduction to Benzodiazepine Receptor Cross-Reactivity
Benzodiazepines exert their therapeutic effects—such as anxiolytic, sedative, anticonvulsant, and muscle relaxant properties—by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor. This receptor is a pentameric ligand-gated ion channel, and the binding of a benzodiazepine to its specific site on the receptor enhances the effect of the primary inhibitory neurotransmitter, GABA. The clinical and pharmacological profile of a specific benzodiazepine is determined by its binding affinity and functional efficacy at different subtypes of the GABA-A receptor, which are defined by their subunit composition (e.g., α1, α2, α3, α5). Understanding the cross-reactivity of a compound like this compound with other benzodiazepine receptor ligands is crucial for predicting its therapeutic profile and potential side effects.
Comparative Binding Affinity
The binding affinity of a ligand for a receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for this compound and other selected benzodiazepines at various GABA-A receptor subtypes.
| Compound | GABA-A Receptor Subtype | Ki (nM) |
| This compound | α1β2γ2 | Data not available |
| α2β2γ2 | Data not available | |
| α3β2γ2 | Data not available | |
| α5β2γ2 | Data not available | |
| Diazepam | α1β3γ2 | 190 ± 55[1] |
| α2β3γ2 | 67 ± 9[1] | |
| α3β3γ2 | 136 ± 24[1] | |
| α5β3γ2 | 17 ± 5[1] | |
| Clonazepam | α1β2γ2S | Displaced [3H]flunitrazepam with nanomolar potency[2][3] |
| Lorazepam | Not specified | Data not available |
Note: Specific experimental Ki values for this compound were not available in the reviewed literature. The potency of this compound is noted to be enhanced by its fluorine substitution, which generally leads to an increase in binding affinity for the GABA-A receptor due to more favorable electrostatic interactions.[4]
Comparative Functional Efficacy
Functional efficacy refers to the ability of a ligand to produce a biological response upon binding to a receptor. For benzodiazepines, this is often measured as the potentiation of GABA-induced chloride ion current. Key parameters include the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half of the maximal response, and the maximum effect (Emax).
| Compound | GABA-A Receptor Subtype | Efficacy Measure | Value |
| This compound | Not specified | GABA Potentiation | Data not available |
| Diazepam | α1β2γ2 | GABA Potentiation (EC50) | Data not available |
| Flurazepam | α1β2γ2L, α2β2γ2L | Potentiation of GABA receptor-activated current | Synergistic with propofol[5] |
| Cultured hippocampal neurons | Enhancement of mIPSC amplitudes | Dependent on extracellular pH[6] | |
| Midazolam | Not specified | Maximal Effect (Emax) in EEG | 73 ± 2 µVs-1[7] |
Note: Quantitative efficacy data (EC50, Emax) for this compound was not found in the available literature. The provided data for other benzodiazepines is from various experimental systems and may not be directly comparable.
Signaling and Experimental Frameworks
To understand the context of the presented data, the following diagrams illustrate the GABA-A receptor signaling pathway and the general workflows for determining benzodiazepine binding affinity and functional efficacy.
Caption: GABA-A receptor signaling pathway.
Caption: Experimental workflows for binding and efficacy assays.
Experimental Protocols
Radioligand Binding Assay for Benzodiazepine Affinity
This protocol is adapted from methods used to characterize benzodiazepine binding to GABA-A receptors.[5]
1. Membrane Preparation:
-
Human Embryonic Kidney (HEK-293) cells stably expressing the desired recombinant human GABA-A receptor subtype (e.g., α1β2γ2) are cultured and harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add the following in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4).
-
A fixed concentration of a radiolabeled benzodiazepine ligand (e.g., 1-2 nM [3H]Flunitrazepam).
-
A range of concentrations of the unlabeled competitor ligand (e.g., this compound, Diazepam).
-
The prepared cell membranes.
-
-
For determining non-specific binding, a high concentration of a non-radiolabeled benzodiazepine (e.g., 10 µM Diazepam) is used in separate wells.
3. Incubation and Filtration:
-
The plate is incubated at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Functional Efficacy
This protocol is a standard method for studying the function of ion channels expressed in Xenopus laevis oocytes.
1. Oocyte Preparation and Receptor Expression:
-
Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA encoding the subunits of the desired GABA-A receptor subtype are microinjected into the oocytes.
-
The oocytes are incubated for 2-7 days to allow for receptor expression.
2. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a standard saline solution.
-
The oocyte is impaled with two microelectrodes, one for voltage sensing and one for current injection.
-
The membrane potential is clamped at a holding potential (e.g., -60 mV).
3. Drug Application and Data Acquisition:
-
GABA at a concentration that elicits a submaximal current (e.g., EC10-EC20) is applied to establish a baseline response.
-
After the baseline is stable, GABA is co-applied with varying concentrations of the benzodiazepine being tested (e.g., this compound).
-
The potentiation of the GABA-induced current by the benzodiazepine is recorded.
-
A washout period with the saline solution is performed between drug applications.
4. Data Analysis:
-
The peak current amplitude in the presence of the benzodiazepine is normalized to the baseline GABA current.
-
A concentration-response curve is generated by plotting the percent potentiation against the benzodiazepine concentration.
-
The EC50 and Emax values are determined by fitting the data to a sigmoidal dose-response equation.
Conclusion
References
- 1. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [3H]Flunitrazepam binding to recombinant alpha1beta2gamma2S GABAA receptors stably expressed in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 52391-89-6 | Benchchem [benchchem.com]
- 5. Propofol and flurazepam act synergistically to potentiate GABAA receptor activation in human recombinant receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flurazepam effect on GABAergic currents depends on extracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences in intrinsic efficacy of benzodiazepines are reflected in their concentration-EEG effect relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the GABAA Receptor Affinity of Flutemazepam: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise binding characteristics of a compound is paramount. This guide provides a framework for evaluating the binding affinity of Flutemazepam to γ-aminobutyric acid type A (GABA-A) receptors, comparing it with other prominent benzodiazepines. While direct, quantitative binding affinity data for this compound proved elusive in a comprehensive literature search, this guide presents a template for comparison, details established experimental protocols, and visualizes the relevant biological and experimental pathways.
Comparative Binding Affinity of Benzodiazepines to GABA-A Receptors
A critical aspect of characterizing a benzodiazepine is determining its binding affinity (Ki) for the GABA-A receptor. This value indicates the concentration of the drug required to occupy 50% of the receptors and is a key determinant of its potency. Lower Ki values signify higher binding affinity.
Despite a thorough review of available scientific literature, specific Ki or IC50 values for this compound's binding to GABA-A receptors could not be located. To illustrate how such data would be presented for comparative analysis, the following table includes binding affinities for other well-characterized benzodiazepines. This serves as a template for where this compound's data would be placed once it becomes available through experimental investigation.
| Compound | Receptor Subtype | Ki (nM) | Reference |
| This compound | Data Not Available | Data Not Available | |
| Diazepam | α1β3γ2 | 1.8 | [1] |
| α2β3γ2 | 1.5 | [1] | |
| α3β3γ2 | 1.6 | [1] | |
| α5β3γ2 | 2.1 | [1] | |
| Lorazepam | Non-selective | ~1-10 | |
| Alprazolam | Non-selective | ~2-20 | |
| Flunitrazepam | Non-selective | ~0.5-2 |
Experimental Protocol: Radioligand Displacement Assay
The binding affinity of a compound like this compound to GABA-A receptors is typically determined using a radioligand displacement assay. This technique measures the ability of a non-radioactive compound (the "cold" ligand, e.g., this compound) to compete with a radioactive compound (the "hot" ligand, e.g., [3H]Flunitrazepam) that is known to bind to the target receptor.
Key Steps:
-
Membrane Preparation:
-
Brain tissue (e.g., from rat cortex) or cells expressing specific recombinant GABA-A receptor subtypes are homogenized in a suitable buffer.
-
The homogenate is centrifuged to pellet the cell membranes, which contain the GABA-A receptors.
-
The membrane pellet is washed multiple times to remove endogenous substances that might interfere with binding.
-
-
Binding Assay:
-
A constant concentration of the radioligand (e.g., [3H]Flunitrazepam) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to the incubation mixture.
-
The mixture is incubated at a specific temperature (e.g., 4°C) for a set period to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are washed quickly with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification of Radioactivity:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The amount of radioligand bound decreases as the concentration of the unlabeled test compound increases.
-
The data is plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
-
Visualizing the Process and Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for a radioligand binding assay.
Caption: GABA-A receptor signaling pathway with benzodiazepine modulation.
References
Flutemazepam versus Lorazepam: a comparative pharmacological study
Elevated Plus Maze (EPM) for Assessing Anxiolytic Activity
The EPM is a widely used behavioral assay to evaluate the anxiolytic or anxiogenic effects of drugs in rodents.[1][2][3][4][5]
Methodology:
-
Apparatus: The maze consists of four arms (two open, two enclosed by walls) arranged in a plus shape and elevated from the floor.
-
Acclimation: Animals are habituated to the testing room for a period before the experiment to reduce stress from the novel environment.
-
Drug Administration: The test compound (Flutemazepam or Lorazepam) or vehicle is administered to the animals at a specific time point before the test.
-
Test Procedure: Each animal is placed in the center of the maze, facing an open arm, and is allowed to explore the maze for a set period (typically 5 minutes).
-
Data Collection: The animal's behavior is recorded by a video camera and analyzed using tracking software. Key parameters measured include:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Time spent in the closed arms
-
Number of entries into the closed arms
-
-
Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
Visualizations
GABA-A Receptor Signaling Pathway
Caption: GABA-A Receptor Signaling Pathway
Experimental Workflow: Radioligand Binding Assay
Caption: Radioligand Binding Assay Workflow
Experimental Workflow: Elevated Plus Maze
Caption: Elevated Plus Maze Workflow
Conclusion
References
Comparative Efficacy of Flutemazepam and Other Short-Acting Benzodiazepines: A Guide for Researchers
This guide provides a comparative analysis of the efficacy of flutemazepam relative to other short-acting benzodiazepines, intended for researchers, scientists, and drug development professionals. The information is based on available pharmacological data and clinical findings.
Introduction
This compound is a benzodiazepine derivative with potent hypnotic, sedative, anxiolytic, anticonvulsant, and skeletal muscle relaxant properties.[1] It is characterized as a short-acting benzodiazepine, similar to other drugs in its class used for the management of insomnia and anxiety disorders. This guide compares the efficacy and pharmacokinetic profile of this compound with other commonly used short-acting benzodiazepines, including triazolam, brotizolam, and midazolam.
Mechanism of Action
Benzodiazepines exert their effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][3] By binding to a specific site on the GABA-A receptor, benzodiazepines enhance the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane results in a decrease in neuronal excitability, producing sedative, hypnotic, anxiolytic, and anticonvulsant effects.[2][3]
Comparative Pharmacokinetics
The pharmacokinetic properties of benzodiazepines, such as onset of action, half-life, and metabolism, are critical determinants of their clinical use. Short-acting benzodiazepines are generally preferred for the treatment of insomnia due to their rapid onset and shorter duration of action, which minimizes next-day residual effects.
| Parameter | This compound | Triazolam | Brotizolam | Midazolam |
| Onset of Action | Rapid (10-20 minutes) | Rapid (15-30 minutes) | Rapid (20-30 minutes) | Very Rapid (IV: 1-5 min; Oral: 20-30 min) |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1 hour | 0.5 - 2 hours | 0.5 - 1.5 hours | Oral: 0.5 - 1.25 hours |
| Elimination Half-life (t1/2) | 6 - 11 hours | 1.5 - 5.5 hours | 3 - 8 hours | 1.5 - 3.5 hours |
| Metabolism | Hepatic (oxidation) | Hepatic (oxidation) | Hepatic (oxidation) | Hepatic (oxidation) |
| Primary Active Metabolites | N-desalkylthis compound | α-hydroxytriazolam | a-hydroxybrotizolam | a-hydroxymidazolam |
Note: Values are approximate and can vary based on individual patient factors.
Comparative Efficacy
Direct head-to-head clinical trials comparing this compound with other short-acting benzodiazepines are limited. However, available data on its potency and pharmacological profile allow for an indirect comparison.
Hypnotic Efficacy
This compound is reported to have powerful hypnotic properties.[1] Its rapid onset of action is a desirable characteristic for a hypnotic agent. In a study comparing a series of fluorinated benzodiazepines, this compound was found to be the most rapid-acting, with sedative-hypnotic effects noticeable within 10-15 minutes of oral administration.[1]
-
Triazolam: Known for its rapid induction of sleep, but its short half-life can sometimes lead to early morning awakenings.
-
Brotizolam: Effective in reducing sleep latency and increasing total sleep time.
-
Midazolam: Primarily used in clinical settings for procedural sedation due to its very rapid onset and short duration of action. Oral formulations are used for insomnia in some regions.
Anxiolytic Efficacy
This compound has also been shown to possess potent anxiolytic effects.[1] At equipotent doses, it was found to be a highly effective anxiolytic agent.[1]
Side Effect Profile
The side effect profile of this compound is consistent with that of other benzodiazepines. Common side effects include drowsiness, dizziness, and motor impairment. One study noted that at equipotent doses, this compound showed the highest incidence of motor-impairing, amnesic, ataxia, and loss of balance side effects within the series of compounds tested.[1]
| Side Effect | This compound | Triazolam | Brotizolam | Midazolam |
| Next-day Drowsiness | Possible | Less common due to short half-life | Possible | Less common |
| Amnesia | Reported | Higher incidence | Possible | High, especially with IV use |
| Rebound Insomnia | Possible | Higher risk | Possible | Possible |
| Motor Impairment | Reported to be high at equipotent doses[1] | Possible | Possible | Possible |
Experimental Protocols: A General Framework for Hypnotic Efficacy Trials
Objective: To compare the hypnotic efficacy and safety of this compound with another short-acting benzodiazepine (e.g., Triazolam) and placebo in patients with primary insomnia.
Study Design:
-
Randomized, double-blind, placebo-controlled, three-way crossover study.
-
Each treatment period would last for a specified duration (e.g., 2 nights), separated by a washout period (e.g., 5-7 days) to prevent carryover effects.
Participant Population:
-
Adult patients (e.g., 18-65 years old) diagnosed with primary insomnia according to established diagnostic criteria (e.g., DSM-5).
-
Exclusion criteria would include other sleep disorders, unstable medical or psychiatric conditions, and current use of other psychotropic medications.
Interventions:
-
This compound (e.g., 1 mg oral tablet)
-
Active Comparator (e.g., Triazolam 0.25 mg oral tablet)
-
Placebo oral tablet
Outcome Measures:
-
Primary Efficacy Endpoint: Polysomnographic (PSG) measure of Latency to Persistent Sleep (LPS).
-
Secondary Efficacy Endpoints:
-
PSG measures: Total Sleep Time (TST), Wake After Sleep Onset (WASO), Sleep Efficiency (SE).
-
Subjective measures: Patient-reported sleep latency, total sleep time, sleep quality (using visual analog scales or questionnaires like the Leeds Sleep Evaluation Questionnaire).
-
-
Safety and Tolerability Endpoints:
-
Incidence and severity of adverse events.
-
Next-day residual effects assessed by psychomotor performance tests (e.g., Digit Symbol Substitution Test) and subjective scales (e.g., Stanford Sleepiness Scale).
-
Conclusion
This compound is a potent, short-acting benzodiazepine with a rapid onset of action, making it a potentially effective agent for the treatment of insomnia. Based on available data, its efficacy appears to be comparable to or greater than other benzodiazepines in its class, although this is accompanied by a higher reported incidence of motor-impairing side effects at equipotent doses.[1] The lack of direct comparative clinical trials necessitates further research to definitively establish the relative efficacy and safety profile of this compound in comparison to other widely used short-acting benzodiazepines. Such studies would be invaluable for guiding clinical decision-making and optimizing treatment strategies for patients with sleep and anxiety disorders.
References
Validating Animal Models of Anxiety: A Comparative Guide to Using Flutemazepam as a Positive Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of validating common animal models of anxiety, using the potent benzodiazepine Flutemazepam as a benchmark for a positive control. Due to the limited availability of published quantitative data for this compound in these specific models, this guide presents detailed experimental data for Diazepam, a closely related and extensively studied benzodiazepine. Given that this compound is approximately 10 times more potent than Diazepam, it is expected to produce similar or more pronounced anxiolytic effects at correspondingly lower doses.[1] This guide will enable researchers to effectively design and interpret studies aimed at identifying novel anxiolytic compounds.
The Role of a Positive Control in Anxiety Models
In preclinical anxiety research, a positive control is a well-characterized anxiolytic drug administered to a cohort of test animals. The expected and reliable behavioral effects of this drug serve to validate the experimental model. If the positive control fails to produce a statistically significant anxiolytic effect, it may indicate issues with the experimental protocol, animal strain, or environmental conditions, thus questioning the validity of the results for any novel compounds tested. This compound, a potent benzodiazepine, serves as an excellent, albeit less documented, positive control.
Mechanism of Action: The GABA-A Receptor Pathway
This compound, like other benzodiazepines, exerts its anxiolytic effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By binding to a specific allosteric site on the GABA-A receptor, this compound enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarization of the neuronal membrane results in a decrease in neuronal excitability, producing a calming and anxiolytic effect.
Comparative Performance in Validated Animal Models of Anxiety
The following tables summarize the expected anxiolytic effects of a positive control in three widely used animal models of anxiety. The data presented is for Diazepam and serves as a reference for the anticipated effects of this compound.
Elevated Plus-Maze (EPM)
The EPM test is based on the conflict between a rodent's innate fear of open, elevated spaces and its desire to explore a novel environment. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms.
| Treatment Group | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) |
| Vehicle (Saline) | - | 15.2 ± 2.5 | 20.5 ± 3.1 |
| Diazepam | 0.5 | 25.8 ± 3.7 | 32.1 ± 4.2 |
| Diazepam | 1.0 | 35.1 ± 4.1 | 41.8 ± 5.3 |
| Diazepam | 2.0 | 28.9 ± 3.9 | 35.6 ± 4.8 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data is representative and compiled from multiple sources for illustrative purposes.[2][3]
Light-Dark Box (LDB) Test
This test capitalizes on the conflict between the exploratory drive of rodents and their natural aversion to brightly lit areas. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.
| Treatment Group | Dose (mg/kg, i.p.) | Time in Light Compartment (s, Mean ± SEM) | Number of Transitions (Mean ± SEM) |
| Vehicle (Saline) | - | 95 ± 10 | 15 ± 2 |
| Diazepam | 1.0 | 150 ± 15 | 25 ± 3 |
| Diazepam | 2.0 | 180 ± 20 | 30 ± 4 |
| Diazepam | 3.0 | 165 ± 18 | 28 ± 3 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data is representative and compiled from multiple sources for illustrative purposes.[4][5]
Open Field Test (OFT)
The OFT assesses anxiety-like behavior by measuring the tendency of rodents to remain in the periphery of a novel, open arena versus exploring the central area. Anxiolytic compounds increase the time spent and distance traveled in the center of the open field.
| Treatment Group | Dose (mg/kg, i.p.) | Time in Center (s, Mean ± SEM) | Distance Traveled in Center (cm, Mean ± SEM) | Total Distance Traveled (cm, Mean ± SEM) |
| Vehicle (Saline) | - | 30 ± 5 | 150 ± 25 | 1500 ± 100 |
| Diazepam | 1.0 | 55 ± 8 | 280 ± 40 | 1450 ± 120 |
| Diazepam | 2.0 | 70 ± 10 | 350 ± 50 | 1300 ± 110 |
| Diazepam | 3.0 | 60 ± 9 | 300 ± 45 | 1200 ± 100* |
*p < 0.05, **p < 0.01 compared to Vehicle. Note that higher doses of benzodiazepines can induce sedation, leading to a decrease in total distance traveled.[2][6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validity of animal model studies.
Elevated Plus-Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Animals: Mice or rats are commonly used. Animals should be habituated to the testing room for at least 30 minutes prior to the experiment.
-
Drug Administration: Administer this compound (or Diazepam as a reference) intraperitoneally (i.p.) 30 minutes before testing. A vehicle control group (e.g., saline) must be included.
-
Procedure: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for a 5-minute session.
-
Data Collection: An overhead camera and tracking software are used to record the time spent in and the number of entries into each arm. An entry is typically defined as all four paws entering an arm.
-
Analysis: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters indicates an anxiolytic effect.
Light-Dark Box (LDB) Test Protocol
-
Apparatus: A rectangular box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.
-
Animals: Typically mice. Acclimatize animals to the testing room for at least 30 minutes.
-
Drug Administration: Administer the test compound or vehicle i.p. 30 minutes prior to the test.
-
Procedure: Place the mouse in the center of the light compartment, facing away from the opening. The test duration is typically 5-10 minutes.
-
Data Collection: A video camera and tracking software record the time spent in each compartment and the number of transitions between compartments.
-
Analysis: Anxiolytic activity is indicated by an increase in the time spent in the light compartment and the number of transitions.
Open Field Test (OFT) Protocol
-
Apparatus: A square arena with high walls to prevent escape.
-
Animals: Mice or rats. Allow for a 30-60 minute habituation period in the testing room.
-
Drug Administration: Administer the compound or vehicle i.p. 30 minutes before placing the animal in the open field.
-
Procedure: Place the animal in the center of the open field and allow it to explore for 5-10 minutes.
-
Data Collection: Video tracking software measures the time spent in and the distance traveled in the center versus the periphery of the arena, as well as the total distance traveled.
-
Analysis: An increase in the time and distance in the central zone is indicative of an anxiolytic effect. Total distance traveled is a measure of general locomotor activity, which can be used to assess for potential sedative effects of a compound.
Visualizing the Experimental Workflow and Logic
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Diazepam Effects on Anxiety-related Defensive Behavior of Male and Female High and Low Open-Field Activity Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diazepam effects on anxiety-related defensive behavior of male and female high and low open-field activity inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anxiety- and activity-related effects of diazepam and chlordiazepoxide in the rat light/dark and dark/light tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. anxiety-and-activity-related-effects-of-diazepam-and-chlordiazepoxide-in-the-rat-light-dark-and-dark-light-tests - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Pharmacokinetic Profiles of Flutemazepam and Temazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic properties of two benzodiazepine hypnotics, Flutemazepam and Temazepam. The information is compiled from various clinical studies to offer an objective overview supported by experimental data.
Executive Summary
This compound and Temazepam are both benzodiazepines utilized for their hypnotic properties. While chemically related, their pharmacokinetic profiles exhibit key differences that influence their clinical application. Temazepam has been extensively studied, with well-documented absorption, distribution, metabolism, and excretion parameters. This compound, a fluorinated analogue of Temazepam, is reported to be a more potent hypnotic, though detailed human pharmacokinetic data is less readily available in publicly accessible literature. This guide synthesizes the available quantitative data and experimental methodologies to facilitate a comparative understanding.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for this compound and Temazepam based on available human studies.
| Pharmacokinetic Parameter | This compound | Temazepam |
| Peak Plasma Concentration (Cmax) | Data not available | 362 - 510 ng/mL (after a 20 mg oral dose)[1] |
| Time to Peak Plasma Concentration (Tmax) | Data not available | 1.02 - 1.67 hours (after a 20 mg oral dose)[1] |
| Elimination Half-Life (t½) | 9 - 25 hours[2] | 8.6 - 10.2 hours (mean)[2] |
| Bioavailability | Data not available | Minimal first-pass metabolism (~8%)[3] |
| Metabolism | Hepatic | Primarily hepatic via conjugation to an inactive O-conjugate metabolite[3] |
| Excretion | Primarily renal | 80% - 90% of the dose is excreted in the urine, mainly as the O-conjugate[3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are outlines of typical experimental protocols employed in the clinical evaluation of these compounds.
Study Design for Temazepam Pharmacokinetics
A representative study investigating the pharmacokinetics of Temazepam typically involves an open-label, randomized, crossover design.[1]
-
Participants: Healthy adult male volunteers are commonly recruited.[1]
-
Dosing: A single oral dose of 20 mg Temazepam is administered in a soft gelatin capsule.[1]
-
Blood Sampling: Venous blood samples are collected at baseline (pre-dose) and at multiple time points post-administration over a 36-hour period to capture the full pharmacokinetic profile.[1]
-
Analytical Method: Serum or plasma concentrations of Temazepam are quantified using a validated analytical method, such as gas chromatography.[2] The method should be sensitive enough to detect concentrations as low as 5 ng/ml.
-
Pharmacokinetic Analysis: The collected concentration-time data is analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters like Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.
General Protocol for Benzodiazepine Pharmacokinetic Studies
-
Ethical Approval and Informed Consent: The study protocol must be approved by an institutional review board, and all participants must provide written informed consent.
-
Subject Screening: Healthy volunteers undergo a thorough medical screening to ensure they meet the inclusion criteria and have no contraindications.
-
Drug Administration: The benzodiazepine is administered orally at a specified dose, typically after an overnight fast.
-
Serial Blood Sampling: Blood samples are collected at predetermined time points to characterize the absorption, distribution, and elimination phases.
-
Sample Processing and Analysis: Plasma or serum is separated from the blood samples and stored frozen until analysis. A validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) method is typically used for the quantification of the drug and its metabolites.
-
Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data.
Mandatory Visualizations
Experimental Workflow for a Comparative Pharmacokinetic Study
Caption: Comparative Pharmacokinetic Study Workflow.
Signaling Pathway (Mechanism of Action)
Caption: Benzodiazepine Mechanism of Action at the GABA-A Receptor.
References
Flutemazepam vs. Other Benzodiazepines: A Comparative Analysis of Receptor Binding Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding profiles of Flutemazepam and other commonly prescribed benzodiazepines, namely Diazepam, Lorazepam, and Alprazolam. The information presented is supported by experimental data to assist in understanding the nuanced interactions of these compounds with their primary molecular target, the γ-aminobutyric acid type A (GABA-A) receptor.
Benzodiazepines exert their therapeutic effects—ranging from anxiolytic and sedative to anticonvulsant and myorelaxant—by modulating the function of the GABA-A receptor, a ligand-gated ion channel. The diverse pharmacological profiles of different benzodiazepines can be largely attributed to their varying affinities for different subtypes of the GABA-A receptor, which are characterized by the presence of different α (alpha) subunits.
Comparative Receptor Binding Affinities
The following table summarizes the binding affinities (Ki in nM) of this compound, Diazepam, Lorazepam, and Alprazolam for GABA-A receptors containing different α subunits. Lower Ki values indicate higher binding affinity. It is important to note that comprehensive binding data for this compound across all α subunits is not as readily available in the literature as for more commonly studied benzodiazepines.
| Compound | GABA-A α1 | GABA-A α2 | GABA-A α3 | GABA-A α5 | Reference(s) |
| This compound (as Fludiazepam) | High Affinity (Potency > Diazepam) | Data Not Available | Data Not Available | Data Not Available | [1] |
| Diazepam | High Affinity | High Affinity | High Affinity | High Affinity | [2][3][4] |
| Lorazepam | High Affinity | High Affinity | High Affinity | High Affinity | [5] |
| Alprazolam | High Affinity | High Affinity | High Affinity | High Affinity | [5] |
Note: Specific Ki values for this compound at individual alpha subunits are not well-documented in publicly available literature. However, studies indicate that Fludiazepam, a closely related compound, exhibits a higher affinity for the benzodiazepine receptor than Diazepam.[1] Classical benzodiazepines like Diazepam, Lorazepam, and Alprazolam generally show high affinity for GABA-A receptors containing α1, α2, α3, and α5 subunits.[2][3][4]
The α1 subunit is primarily associated with the sedative and amnesic effects of benzodiazepines, while the α2 and α3 subunits are linked to their anxiolytic and myorelaxant properties.[3][4] The α5 subunit is implicated in learning and memory.[3] The differential binding affinities of a benzodiazepine for these subunits can, therefore, influence its clinical profile.
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities of compounds like this compound and other benzodiazepines to GABA-A receptors is typically carried out using a radioligand binding assay. This technique measures the displacement of a radioactively labeled ligand (e.g., [3H]flunitrazepam) from the receptor by the test compound.
Objective: To determine the binding affinity (Ki) of a test compound for specific GABA-A receptor subtypes.
Materials:
-
Biological Sample: Cell membranes from cell lines (e.g., HEK293) stably expressing specific recombinant human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, etc.) or brain tissue homogenates.
-
Radioligand: A tritiated benzodiazepine, such as [3H]flunitrazepam.
-
Test Compounds: this compound, Diazepam, Lorazepam, Alprazolam, and other compounds of interest, dissolved in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: e.g., Tris-HCl buffer.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail: For radioactivity measurement.
-
Instrumentation: Filtration apparatus, scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue or cultured cells expressing the target receptor in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances that might interfere with the assay.
-
Resuspend the final membrane pellet in the assay buffer to a specific protein concentration.
-
-
Binding Assay:
-
In a series of test tubes or a microplate, add the prepared cell membranes, a fixed concentration of the radioligand ([3H]flunitrazepam), and varying concentrations of the unlabeled test compound.
-
Include control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled benzodiazepine like Diazepam to saturate the receptors).
-
Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the cell membranes with the bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification of Radioactivity:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathway of Benzodiazepines at the GABA-A Receptor
Caption: Benzodiazepine Signaling Pathway at the GABA-A Receptor.
Experimental Workflow for Radioligand Binding Assay
Caption: Experimental Workflow for Radioligand Binding Assay.
References
- 1. Benzodiazepines and their metabolites: relationship between binding affinity to the benzodiazepine receptor and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diazepam - Wikipedia [en.wikipedia.org]
- 4. Hooked on benzodiazepines: GABAA receptor subtypes and addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alprazolam - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Final Frontier of Flutemazepam Research: A Guide to Proper Disposal
For researchers, scientists, and drug development professionals, the responsible handling of controlled substances is paramount, extending from initial acquisition to final disposal. Flutemazepam, a benzodiazepine derivative, falls under stringent regulatory controls due to its potential for abuse. Adherence to proper disposal procedures is not only a matter of regulatory compliance but also a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the proper disposal of this compound in a research setting.
The Regulatory Landscape: Understanding Your Obligations
The disposal of controlled substances is governed by the Drug Enforcement Administration (DEA) in the United States. Research entities registered with the DEA must follow specific protocols to ensure that these substances do not get diverted and are rendered non-retrievable. The cornerstone of these regulations is the "closed system" of distribution, which requires that controlled substances remain within a chain of DEA-registered handlers, from production to disposal.
Primary Disposal Method: The Reverse Distributor
For research laboratories, the mandated and most secure method for the disposal of expired, unwanted, or waste this compound is through a DEA-registered reverse distributor.[1][2] A reverse distributor is a specialized company authorized by the DEA to acquire controlled substances from other registrants for the purpose of return to the manufacturer or for destruction.[1][3]
Key Steps for Disposal via a Reverse Distributor:
-
Identify and Contract with a DEA-Registered Reverse Distributor: Your institution's Environmental Health & Safety (EH&S) department or compliance office can typically provide a list of approved reverse distributors. The DEA does not recommend specific companies but can provide a list of registered entities in your area.[4]
-
Segregate and Secure this compound Waste: All this compound waste, including pure substance, solutions, and contaminated lab materials, should be segregated from other chemical waste streams. It must be stored securely in a locked, substantially constructed cabinet or safe, accessible only to authorized personnel, until it is transferred to the reverse distributor.
-
Maintain Meticulous Records: Every milligram of this compound must be accounted for from acquisition to disposal. Maintain a detailed log that includes the date of disposal, the quantity disposed of, and the method of disposal. When the reverse distributor takes possession of the material, they will provide documentation, which must be retained.
-
Complete Necessary DEA Forms: The transfer of Schedule I and II controlled substances to a reverse distributor requires the completion of DEA Form 222. For benzodiazepines like this compound (typically Schedule IV), the reverse distributor will provide the necessary transfer documentation, and they are responsible for completing DEA Form 41 upon destruction of the substance.[1]
On-Site Destruction: A Limited Alternative
While less common in research settings, some institutions may have protocols for on-site destruction of controlled substances.[5] This must be done using a method that renders the substance "non-retrievable." This means it cannot be transformed to a physical or chemical state or condition that allows it to be readily recovered. Products such as "Drug Buster" or "RX Destroyer" are commercially available for this purpose and work by chemically digesting the controlled substance.[5] However, the use of a reverse distributor is the more prevalent and recommended practice to ensure compliance and minimize risk.
Key Compliance and Safety Protocols
To ensure adherence to regulations and maintain a safe laboratory environment, the following table summarizes the critical requirements for researchers handling this compound.
| Regulatory Requirement | Action for Researchers |
| DEA Registration | The Principal Investigator must hold a current DEA registration for the specific schedule of the controlled substance being used. |
| Record Keeping | Maintain a complete and accurate inventory and disposition log for all this compound, from receipt to disposal. |
| Security | Store all this compound in a securely locked, substantially constructed cabinet or safe.[5] |
| Authorized Personnel | Only individuals authorized by the DEA registrant should have access to and handle this compound. |
| Disposal | Exclusively use a DEA-registered reverse distributor for the disposal of all this compound waste.[2] |
| Reporting of Loss or Theft | Any loss or theft of this compound must be reported to the DEA and the relevant institutional authorities immediately. |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a research setting.
Caption: Workflow for the proper disposal of this compound in a research setting.
By implementing these procedures, researchers can ensure the safe, compliant, and responsible disposal of this compound, thereby upholding their commitment to laboratory safety, regulatory adherence, and environmental stewardship.
References
Essential Safety and Logistical Information for Handling Flutemazepam
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of Flutemazepam.
This compound, a fluorinated analog of temazepam, is a potent benzodiazepine with significant hypnotic, sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.[1] Its potency, approximately 10 times that of diazepam, necessitates stringent safety protocols to protect laboratory personnel from occupational exposure.[1] This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a research environment.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound. Due to the limited availability of public toxicity data, information for the related benzodiazepine, Doxefazepam, is included for reference.
| Property | Value | Source |
| Chemical Formula | C16H12ClFN2O2 | [2] |
| Molecular Weight | 318.73 g/mol | [2] |
| Melting Point | 162-163 °C | |
| Boiling Point (Predicted) | 550.3 ± 50.0 °C | |
| Density (Predicted) | 1.40 ± 0.1 g/cm³ | |
| Potency | 1 mg this compound is equivalent to 10 mg Diazepam | [1] |
| Elimination Half-Life | 9–25 hours (short-acting) | [1] |
| Oral LD50 (Doxefazepam - Mouse, Rat, Dog) | >2000 mg/kg | [3] |
| Intraperitoneal LD50 (Doxefazepam - Mouse) | 746 mg/kg | [3] |
| Intraperitoneal LD50 (Doxefazepam - Rat) | 544 mg/kg | [3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to potent compounds like this compound. The following PPE is mandatory when handling this compound in powder or solution form:
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or airborne particles. |
| Body Protection | A disposable, low-permeability lab coat with long sleeves and elastic cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a containment enclosure. | Prevents inhalation of airborne powder particles. |
Experimental Protocols: Safe Handling of this compound
Adherence to a strict, step-by-step protocol is critical for minimizing the risk of exposure during routine laboratory operations.
Receiving and Storage
-
Verification: Upon receipt, verify the container integrity and labeling.
-
Documentation: Log the receipt of the controlled substance in a dedicated, secure record-keeping system as per DEA regulations.
-
Storage: Store this compound in a securely locked, dedicated safe or cabinet, accessible only to authorized personnel. The storage location should be in a well-ventilated area, away from incompatible materials. Short-term storage can be at 0-4°C, while long-term storage should be at -20°C.[2]
Weighing and Solution Preparation (to be performed in a containment enclosure)
-
Preparation: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, solvent, vortex mixer, etc.) is inside the containment enclosure (e.g., a chemical fume hood or a glove box).
-
Donning PPE: Put on all required PPE before approaching the containment enclosure.
-
Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance within the enclosure. Use gentle motions to avoid creating airborne dust.
-
Dissolving: Add the weighed powder to a suitable vessel and add the desired solvent. Cap the vessel securely.
-
Mixing: Mix the solution using a vortex mixer or other appropriate method until the powder is fully dissolved.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
-
Decontamination: After handling, decontaminate all surfaces and equipment within the containment enclosure according to established procedures.
-
Doffing PPE: Remove PPE in a designated area, ensuring not to contaminate skin or clothing. Dispose of disposable PPE in a designated hazardous waste container.
Operational and Disposal Plans
Spill Response Plan
In the event of a spill, immediate and decisive action is necessary to contain the material and protect personnel.
-
Evacuate: Immediately evacuate the affected area and alert others in the vicinity.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Report: Notify the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
-
Assess: From a safe distance, assess the extent of the spill and any immediate hazards (e.g., proximity to ignition sources).
-
Cleanup (for trained personnel only):
-
Don the appropriate PPE, including respiratory protection.
-
For a powder spill , gently cover the spill with damp paper towels or a spill absorbent to avoid raising dust.
-
For a liquid spill , use an appropriate absorbent material (e.g., spill pillows or pads) to contain and absorb the liquid.
-
Carefully collect all contaminated materials into a designated, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse.
-
Dispose of all cleanup materials as hazardous waste.
-
Disposal Plan
As a controlled substance, the disposal of this compound is regulated by the Drug Enforcement Administration (DEA).
-
Segregation: All waste contaminated with this compound (e.g., unused compound, empty vials, contaminated PPE, and cleanup debris) must be segregated from other laboratory waste streams.
-
Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound."
-
DEA Regulations: The disposal of controlled substances must be done through a DEA-registered reverse distributor. The destruction of the substance must meet the "non-retrievable" standard, meaning it is permanently altered and rendered unusable.[4]
-
Record Keeping: Meticulous records of all disposed this compound must be maintained in accordance with DEA regulations.
Visualizations
The following diagrams illustrate key workflows for handling this compound safely.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
